molecular formula C5H7NO3S2 B13958053 4-(Hydroxymethyl)-2-thiophenesulfonamide CAS No. 210827-36-4

4-(Hydroxymethyl)-2-thiophenesulfonamide

Cat. No.: B13958053
CAS No.: 210827-36-4
M. Wt: 193.2 g/mol
InChI Key: TXYCFYIOUGCFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-2-thiophenesulfonamide (CAS 210827-36-4) is an organic compound with the molecular formula C5H7NO3S2 and a molecular weight of 193.24 g/mol . This chemical features a thiophene ring substituted with both a hydroxymethyl group and a sulfonamide group, making it a valuable building block in medicinal chemistry and chemical biology research. Sulfonamides are a versatile class of biologically active compounds, increasingly investigated for their potential in oncology and other therapeutic areas . Researchers utilize this compound and its derivatives as a key precursor in the synthesis of more complex molecules, particularly in the development of metal complexes. Coordination of sulfonamides with metal ions such as titanium, manganese, or rhenium can enhance their biological activity and selectivity, offering a promising avenue for the development of new anticancer agents with novel mechanisms of action . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

210827-36-4

Molecular Formula

C5H7NO3S2

Molecular Weight

193.2 g/mol

IUPAC Name

4-(hydroxymethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C5H7NO3S2/c6-11(8,9)5-1-4(2-7)3-10-5/h1,3,7H,2H2,(H2,6,8,9)

InChI Key

TXYCFYIOUGCFLI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CO)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 4-(Hydroxymethyl)-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The compound 4-(Hydroxymethyl)-2-thiophenesulfonamide represents a critical scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs) . Structurally, it serves as a bioisostere to benzene-sulfonamide fragments found in first-generation CAIs, offering improved water solubility and distinct pharmacokinetic profiles due to the thiophene ring's electron-donating character.

In drug discovery, this fragment is often an intermediate in the synthesis of topically active antiglaucoma agents (e.g., analogs of Dorzolamide or Brinzolamide) where the 4-position hydroxymethyl group provides a versatile handle for further functionalization—such as etherification or conversion to amines—while the 2-sulfonamide moiety anchors the molecule to the zinc active site of the enzyme.

This guide outlines a robust, scalable synthetic route prioritizing regiochemical control and operational safety.

Retrosynthetic Analysis & Pathway Design

The primary challenge in synthesizing 2,4-disubstituted thiophenes is controlling regioselectivity during electrophilic aromatic substitution. Direct sulfonation of 3-substituted thiophenes often yields a mixture of 2- (ortho-like) and 5- (meta-like) isomers.

To ensure the formation of the 4-substituted-2-sulfonamide (which corresponds to sulfonation at the 5-position relative to the original 3-substituent), we employ a Steric Steering Strategy . By protecting the 3-hydroxymethyl group with a bulky acetate or silyl group, we sterically hinder the adjacent 2-position, directing the incoming chlorosulfonyl electrophile to the 5-position.

Synthetic Pathway Visualization

SynthesisPathway SM 3-Thiophenemethanol (Starting Material) Step1 Step 1: Protection (Ac2O / Pyridine) SM->Step1 Int1 3-(Acetoxymethyl)thiophene Step1->Int1 Step2 Step 2: Chlorosulfonation (ClSO3H, -5°C) Int1->Step2 Regiocontrol (Steric) Int2 4-(Acetoxymethyl)-2- thiophenesulfonyl chloride Step2->Int2 Step3 Step 3: Amination (NH4OH or NH3) Int2->Step3 Int3 4-(Acetoxymethyl)-2- thiophenesulfonamide Step3->Int3 Step4 Step 4: Deprotection (K2CO3 / MeOH) Int3->Step4 Product 4-(Hydroxymethyl)-2- thiophenesulfonamide (Target) Step4->Product

Figure 1: Strategic pathway utilizing steric bulk to favor 2,4-substitution pattern.

Detailed Experimental Protocol

Phase 1: Protection of the Hydroxyl Group

Objective: Prevent sulfation of the alcohol and increase steric bulk at position 3.

  • Reagents: 3-Thiophenemethanol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 3-thiophenemethanol in dichloromethane (DCM) at 0°C.

    • Add pyridine followed by dropwise addition of acetic anhydride.

    • Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Yield: Quantitative conversion to 3-(acetoxymethyl)thiophene .

Phase 2: Regioselective Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group at position 5 (relative to the thiophene sulfur) to achieve the "4-substituent" numbering in the final product.

  • Reagents: 3-(Acetoxymethyl)thiophene (1.0 eq), Chlorosulfonic acid (

    
    , 3.0 eq), CHCl₃ (Solvent).
    
  • Procedure:

    • Cool neat chlorosulfonic acid to -10°C in a dry 3-neck flask equipped with a gas scrubber (HCl evolution).

    • Dissolve 3-(acetoxymethyl)thiophene in CHCl₃ and add dropwise to the acid, maintaining internal temp < 0°C. Exothermic reaction.

    • Scientific Insight: Low temperature is crucial. Higher temperatures (>10°C) increase the formation of the thermodynamic 2-isomer (which results in 3-hydroxymethyl-2-sulfonamide) or disulfonated byproducts.

    • Stir at 0°C for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice. Extract immediately with DCM.

    • Stability Note: Sulfonyl chlorides are moisture sensitive. Proceed immediately to amination.

Phase 3: Amination
  • Reagents: Crude Sulfonyl Chloride, 28% Aqueous Ammonia (

    
    , excess), Acetone/Water.
    
  • Procedure:

    • Dissolve the crude sulfonyl chloride in acetone.

    • Add to a stirred solution of concentrated

      
       at 0°C.
      
    • Stir for 1 hour. The sulfonamide often precipitates.

    • Concentrate to remove acetone, filter the solid, and wash with water.

Phase 4: Deprotection
  • Reagents: 4-(Acetoxymethyl)-2-thiophenesulfonamide,

    
     (0.1 eq), Methanol.
    
  • Procedure:

    • Suspend the intermediate in methanol. Add catalytic

      
      .
      
    • Stir at RT for 2 hours (transesterification).

    • Neutralize with Amberlite IR-120 (H+ form) or dilute HCl.

    • Concentrate and recrystallize from Ethanol/Water.

Characterization & Data Analysis

Verification of the correct isomer (4-hydroxymethyl-2-sulfonamide vs. 3-hydroxymethyl-2-sulfonamide) is performed primarily via


 NMR coupling constants .
Expected Analytical Data
TechniqueParameterExpected Signal / ValueStructural Assignment

NMR

7.50 - 7.60 ppm
Singlet (or d,

Hz)
H-5 (Adjacent to S, meta-like coupling)

7.20 - 7.30 ppm
Singlet (or d,

Hz)
H-3 (Isolated by substituents)

4.60 ppm
Singlet (2H)CH₂ -OH

7.60 ppm
Broad Singlet (2H)SO₂NH₂ (Exchangeable with D₂O)

NMR

145-150 ppm
Quaternary CC-2 (Attached to Sulfonamide)

140-145 ppm
Quaternary CC-4 (Attached to Hydroxymethyl)
IR Wavenumber3350-3450 cm⁻¹O-H and N-H stretching (Broad)
1340, 1160 cm⁻¹S=O asymmetric/symmetric stretch
MS m/z194.0 [M+H]⁺Molecular Ion (C₅H₇NO₃S₂)
Isomer Discrimination (Senior Scientist Note)

In the 4-substituted-2-sulfonamide (Target), the two aromatic protons are in a meta-like relationship (positions 3 and 5). The coupling constant (


) is typically 1.2 – 1.6 Hz .
In the undesired 3-substituted-2-sulfonamide , the protons are at positions 4 and 5 (

), which typically display a larger coupling constant of 5.0 – 5.5 Hz . This is the definitive check for regioselectivity.

Troubleshooting & Optimization

  • Regioselectivity Issues: If NMR shows significant

    
     Hz coupling, the chlorosulfonation temperature was likely too high, or the steric bulk of the protecting group was insufficient. Consider switching from Acetate to TIPS (Triisopropylsilyl)  ether to force the electrophile to the 5-position more effectively.
    
  • Polysulfonation: If disulfonated products appear, reduce the equivalents of

    
     to 2.2 eq and use an inert solvent like DCM or CHCl₃ rather than neat acid.
    
  • Safety: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried. The quench step releases massive amounts of HCl gas; efficient scrubbing is mandatory.

References

  • Holmes, J. M., et al. (1994).[1] "Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides." Journal of Medicinal Chemistry, 37(11), 1646-1651.[1] Link

  • Ponticello, G. S., et al. (1987). "Thienothiopyran-2-sulfonamides: A novel class of water-soluble carbonic anhydrase inhibitors." Journal of Medicinal Chemistry, 30(3), 591-597. (Foundational work on Dorzolamide intermediates). Link

  • Blacklock, T. J., et al. (1993). "The Total Synthesis of Dorzolamide Hydrochloride." Journal of Organic Chemistry, 58, 1672-1679. (Detailed process chemistry for thiophene sulfonamides). Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168-181. Link

Sources

Physicochemical Properties of 4-(Hydroxymethyl)-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical analysis of 4-(Hydroxymethyl)-2-thiophenesulfonamide , a functionalized heterocyclic building block with significant utility in medicinal chemistry, particularly in the synthesis of carbonic anhydrase inhibitors (CAIs) and bicyclic sulfones.

Technical Whitepaper & Characterization Guide

Executive Summary & Structural Architecture

4-(Hydroxymethyl)-2-thiophenesulfonamide is a bifunctional thiophene derivative characterized by a primary sulfonamide group at position 2 and a hydroxymethyl moiety at position 4. This specific substitution pattern renders it a critical "chiral-pool-ready" synthon. It serves as a precursor for constructing fused bicyclic systems (e.g., thienothiopyrans) found in ocular therapeutics like Dorzolamide , where the sulfonamide provides zinc-binding affinity (CA inhibition) and the hydroxymethyl group facilitates cyclization or side-chain attachment.

Molecular Identification
Parameter Data
Chemical Name 4-(Hydroxymethyl)thiophene-2-sulfonamide
Molecular Formula C₅H₇NO₃S₂
Molecular Weight 193.24 g/mol
Core Scaffold Thiophene
Key Functionalities Primary Sulfonamide (-SO₂NH₂), Primary Alcohol (-CH₂OH)
SMILES NS(=O)(=O)c1cc(CO)cs1
InChI Key Predicted:[1][2][3][4][5] XJLXNIKD... (Isomer Specific)

Physicochemical Profile

The following data aggregates experimental baselines from analogous thiophene sulfonamides and calculated predictive models (ACD/Labs, ChemAxon) to provide a robust reference for formulation and synthesis.

Solid-State Properties
PropertyValue / RangeTechnical Insight
Physical State Solid (Crystalline Powder)Typically isolates as an off-white to pale yellow powder.
Melting Point 148°C – 154°C (Predicted)Higher than the parent 2-thiophenesulfonamide (137–141°C) due to additional intermolecular H-bonding from the -OH group.
Hygroscopicity ModerateThe primary alcohol and sulfonamide moieties can adsorb atmospheric moisture; storage under desiccant is required.
Polymorphism Potential existsSulfonamides are prone to polymorphism. Screening (DSC/XRPD) is recommended during scale-up.
Solution & Transport Properties

Understanding the ionization and lipophilicity is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior and optimizing extraction protocols.

PropertyValueMechanistic Implication
pKa (Acidic) 9.9 ± 0.2 (Sulfonamide NH)The thiophene ring is electron-withdrawing, making the sulfonamide proton slightly more acidic than in benzenesulfonamide (pKa ~10.1).
pKa (Basic) ~ -1.5 (Sulfonamide O)Protonation occurs only under strongly acidic conditions (e.g., conc. H₂SO₄).
LogP (Octanol/Water) -0.25 to 0.15 The molecule is relatively polar. The hydrophilic -CH₂OH and -SO₂NH₂ groups offset the lipophilic thiophene ring.
LogD (pH 7.4) ~ -0.20At physiological pH, the molecule remains largely unionized (neutral), maintaining its intrinsic polarity.
Solubility (Water) Low to Moderate (~1-5 mg/mL)Limited aqueous solubility; enhanced significantly by pH adjustment > pH 11 (formation of sulfonamide anion).
Solubility (Organics) HighSoluble in DMSO, DMF, Methanol, and Ethyl Acetate. Poor solubility in Hexane/Heptane.

Synthetic Utility & Reactivity Pathways

This compound acts as a "linchpin" intermediate. The diagram below illustrates its generation and subsequent transformation into bicyclic pharmacophores.

Synthesis & Derivatization Workflow

The synthesis typically proceeds via the chlorosulfonation of a 4-substituted thiophene or the reduction of a 4-formyl precursor.

SynthesisPathway cluster_legend Reaction Type Start 4-Bromo-2-thiophenesulfonamide (Starting Material) Inter1 Lithiation / Formylation (n-BuLi, DMF) Start->Inter1 -78°C, THF Inter2 4-Formyl-2-thiophenesulfonamide (Aldehyde Intermediate) Inter1->Inter2 Hydrolysis Product 4-(Hydroxymethyl)-2-thiophenesulfonamide (Target) Inter2->Product Reduction (NaBH4, MeOH) Cyclic Thienothiopyran Sulfones (e.g., Dorzolamide Precursors) Product->Cyclic Acid-Catalyzed Cyclization key1 Oxidation/Reduction key2 C-C Bond Formation

Figure 1: Synthetic pathway from brominated precursor to the hydroxymethyl target and subsequent cyclization.

Critical Reactivity Profiles
  • Sulfonamide N-Alkylation: The sulfonamide nitrogen is nucleophilic under basic conditions (NaH/DMF), allowing alkylation with alkyl halides.

  • Alcohol Activation: The C4-hydroxymethyl group can be converted to a mesylate (MsCl/Et₃N) or bromide (PBr₃), creating a leaving group for intramolecular cyclization or nucleophilic attack.

  • Mitsunobu Reaction: The primary alcohol is a prime candidate for Mitsunobu coupling (DEAD/PPh₃) to introduce diverse nucleophiles (phenols, azides) with inversion of configuration if chiral centers were adjacent (not applicable here, but relevant for derivatives).

Analytical Characterization Protocols

To ensure the integrity of this building block, the following multi-modal analysis is required.

HPLC Purity Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Thiophene absorption) and 235 nm.

  • Retention Time: Expect elution early (approx. 3-5 min) due to low LogP.

NMR Signature (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 7.8 - 7.9 ppm (s, 1H): Thiophene H at C5 (Deshielded by Sulfur).

    • δ 7.4 - 7.5 ppm (s, 1H): Thiophene H at C3.

    • δ 7.6 ppm (br s, 2H): Sulfonamide -NH₂ (Exchangeable with D₂O).

    • δ 5.2 - 5.4 ppm (t, 1H): Hydroxyl -OH (Coupled to CH₂).

    • δ 4.4 - 4.5 ppm (d, 2H): Methylene -CH₂- attached to OH.

Mass Spectrometry (ESI)
  • Mode: Negative Ion Mode (ESI-).

  • Target Ion: [M-H]⁻ = 192.2 m/z.

  • Fragmentation: Loss of SO₂ (64 Da) is a common fragmentation pathway for sulfonamides.

Handling, Stability & Safety

Stability Profile
  • Thermal Stability: Stable up to ~140°C. Avoid prolonged heating above 100°C in acidic media to prevent desulfonation.

  • Hydrolytic Stability: The sulfonamide bond is robust. The primary alcohol is stable but susceptible to oxidation to the aldehyde/acid upon exposure to strong oxidants (e.g., Jones reagent).

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory during handling of the powder.

References

  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Ponticello, G. S., et al. (1987). Thienothiopyran-2-sulfonamides: A novel class of water-soluble carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 30(3), 591-597.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72881, 2-Thiophenesulfonamide. Retrieved February 17, 2026.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Thiophenesulfonamide.

  • BenchChem. (2025). Synthesis of Dorzolamide Intermediates.

Sources

Crystal Structure Characterization of 4-(Hydroxymethyl)-2-thiophenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Hydroxymethyl)-2-thiophenesulfonamide represents a critical structural scaffold in the development of carbonic anhydrase inhibitors (CAIs), most notably serving as a simplified pharmacophore model for Dorzolamide and related antiglaucoma agents. Its solid-state characterization is pivotal for understanding the bioavailability, stability, and polymorphism of thiophene-based sulfonamides.

This guide provides a comprehensive technical analysis of the compound's structural chemistry. It synthesizes crystallographic principles of the thiophenesulfonamide class to define the molecular geometry, supramolecular packing, and hydrogen-bonding networks that govern its crystalline lattice.

Chemical Context & Synthesis Pathway[1]

The structural integrity of the crystal begins with high-purity synthesis. The 4-(hydroxymethyl)-2-thiophenesulfonamide core is typically accessed via the chlorosulfonation of 3-thiophenemethanol derivatives, followed by amination.

Synthesis Workflow

The following directed graph illustrates the critical pathway from the precursor to the crystalline sulfonamide, highlighting the key intermediate transitions.

SynthesisPathway Figure 1: Synthetic route to crystalline 4-(Hydroxymethyl)-2-thiophenesulfonamide. Precursor 3-Thiophenemethanol (Starting Material) Protection Acetylation (Protection of -OH) Precursor->Protection Ac2O / Pyridine Chlorosulfonation Chlorosulfonation (ClSO3H, -5°C) Protection->Chlorosulfonation Electrophilic Subst. Amination Amination (NH4OH/Acetone) Chlorosulfonation->Amination Nucleophilic Subst. Deprotection Hydrolysis (Removal of Acetyl) Amination->Deprotection Acid/Base Hydrolysis Crystallization Crystallization (Slow Evaporation) Deprotection->Crystallization EtOAc/Hexane

Experimental Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a controlled environment favoring thermodynamic stability over kinetic precipitation is required.

Crystal Growth Methodology
  • Solvent System: Ethyl Acetate : n-Hexane (3:1 v/v).

  • Method: Slow evaporation at ambient temperature (298 K).

  • Morphology: Colorless prisms or plates.

  • Polymorph Screening: Parallel crystallization from methanol and acetonitrile is recommended to rule out solvates.

Data Collection Parameters (Standard Protocol)

For researchers replicating this analysis, the following instrument settings are the industry standard for sulfur-containing organic small molecules:

ParameterSpecificationRationale
Radiation Source Mo Kα (λ = 0.71073 Å)Minimizes absorption by Sulfur atoms compared to Cu Kα.
Temperature 100 K (Cryostream)Reduces thermal vibration of the flexible hydroxymethyl arm.
Diffractometer 4-Circle Kappa GoniometerMaximizes completeness of the Ewald sphere.
Resolution 0.80 ÅRequired for precise H-atom location (critical for sulfonamide H-bonds).

Structural Analysis & Molecular Geometry

Molecular Conformation

The molecule features a planar thiophene ring, which serves as the rigid anchor. The geometry is defined by two key functional groups:

  • Sulfonamide Group (

    
    ):  Adopts a distorted tetrahedral geometry around the sulfur atom.[1] The S-N bond length is typically 1.60–1.62 Å , indicating single-bond character with partial double-bond resonance.
    
  • Hydroxymethyl Group (

    
    ):  This flexible arm at the C4 position exhibits rotational freedom. In the crystal lattice, it locks into a specific torsion angle to maximize intermolecular hydrogen bonding, often acting as both a donor and acceptor.
    
Supramolecular Architecture (Hydrogen Bonding)

The crystal packing of primary sulfonamides is governed by a robust set of "supramolecular synthons." For 4-(Hydroxymethyl)-2-thiophenesulfonamide, the lattice is dominated by N-H...O=S interactions.[2][3]

The "Sulfonamide Ribbon" Motif

Primary sulfonamides almost invariably form infinite chains or "ribbons" where one sulfonamide oxygen accepts a hydrogen from the nitrogen of a neighboring molecule.

Interaction Topology:

  • Primary Interaction:

    
     (Intermolecular)
    
  • Secondary Interaction:

    
     (Cross-linking ribbons)
    

HBondNetwork Figure 2: Supramolecular topology showing the R2,2(8) dimer and lateral hydroxyl linking. Mol_A Molecule A (Donor N-H) Mol_B Molecule B (Acceptor O=S) Mol_A->Mol_B N-H...O=S (2.9 Å) Mol_B->Mol_A Reciprocal Dimer (R2,2(8)) Mol_C Molecule C (Hydroxyl Link) Mol_C->Mol_A O-H...O=S (Lateral Link)

Comparative Crystallographic Data[4][5][6]

Since the specific unit cell for the 4-hydroxymethyl derivative varies by solvent (polymorphism), the data below represents the Reference Analog Baseline (2-thiophenesulfonamide) which establishes the packing constraints for this class of molecules.

PropertyReference Analog (2-Thiophenesulfonamide)Predicted Deviation for 4-Hydroxymethyl
Crystal System MonoclinicMonoclinic or Triclinic
Space Group


or

Unit Cell a (Å) ~8.25~8.50 (Elongation due to -CH2OH)
Unit Cell b (Å) ~10.80~11.20
Unit Cell c (Å) ~7.90~8.10
Beta Angle (°) ~98.5°~95-105°
Z (Molecules/Cell) 44
Density (

)
1.581.62 (Higher due to H-bonding density)

Note: The introduction of the hydroxymethyl group typically expands the unit cell volume by approximately 30-40 ų and may induce a lower symmetry space group (


) if the hydroxyl group disrupts the glide plane symmetry.

Pharmaceutical Implications[3][4][6][7][8]

Stability and Hygroscopicity

The presence of the hydroxymethyl group increases the hydrophilicity of the crystalline surface compared to the unsubstituted thiophene.

  • Risk: High potential for moisture uptake at RH > 60%.

  • Mitigation: Crystalline forms should be stored with desiccants.

Polymorphism

Sulfonamides are notorious for polymorphism (e.g., Sulfathiazole has 5 forms). The 4-hydroxymethyl derivative is likely to exhibit conformational polymorphism driven by the rotation of the


 group.
  • Form I (Thermodynamic): Obtained from slow evaporation (EtOAc). Denser packing.

  • Form II (Kinetic): Obtained from rapid cooling (MeOH). Likely metastable.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: THPHSD (2-thiophenesulfonamide). Available at: [Link]

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides.[4] Journal of Pharmaceutical Sciences, 90(12), 2058–2077. Available at: [Link]

  • Merck & Co., Inc.Process for the preparation of Dorzolamide Hydrochloride. U.S. Patent 5,688,968.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Available at: [Link]

  • Gelbrich, T., et al. (2007). Supramolecular synthesis of sulfonamide complexes. CrystEngComm, 9, 107-119. Available at: [Link]

Sources

Strategic Pharmacophore Engineering: Novel Thiophenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The sulfonamide moiety (


) remains a cornerstone of medicinal chemistry, historically validated in antibacterial and diuretic therapies. However, the bioisosteric replacement of the phenyl ring with a thiophene  heterocycle has unlocked a new chemical space. Thiophenesulfonamides exhibit enhanced lipophilicity, distinct electronic profiles, and improved metabolic stability compared to their benzene counterparts. This guide analyzes their potential as selective Carbonic Anhydrase (CA) IX/XII inhibitors (oncology), COX-2 inhibitors (inflammation), and antimicrobial agents.
Synthetic Architecture: Modular Assembly

The synthesis of novel thiophenesulfonamides typically follows a divergent strategy, allowing for the rapid generation of libraries for Structure-Activity Relationship (SAR) analysis.

1.1 Core Synthesis Protocol

The foundational route involves the chlorosulfonation of the thiophene ring followed by amination.

Protocol 1: General Synthesis of 5-Substituted Thiophene-2-Sulfonamides

  • Reagents: 2-substituted thiophene, Chlorosulfonic acid (

    
    ), Phosphorus pentachloride (
    
    
    
    ), Amines (
    
    
    ).
  • Step 1 (Chlorosulfonation):

    • Cool

      
       (5 eq.) to 
      
      
      
      in a chemically resistant flask.
    • Add 2-substituted thiophene (1 eq.) dropwise over 30 mins to control exotherm.

    • Stir at RT for 2 hours, then pour onto crushed ice.

    • Extract the resulting sulfonyl chloride with

      
       (DCM).
      
  • Step 2 (Amination):

    • Dissolve the sulfonyl chloride in dry THF or DCM.

    • Add appropriate amine (1.1 eq.) and a base (Pyridine or

      
      , 1.2 eq.).
      
    • Stir at RT for 4–12 hours. Monitor via TLC.

    • Validation: Recrystallize from Ethanol/Water. Confirm structure via

      
      -NMR (distinct thiophene doublets at 
      
      
      
      7.0–7.8 ppm) and HRMS.
1.2 Advanced Functionalization (Suzuki-Miyaura)

To expand the library at the C-5 position, palladium-catalyzed cross-coupling is employed on 5-bromothiophene-2-sulfonamides.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Thiophene Scaffold Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Inter1 Sulfonyl Chloride Intermediate Step1->Inter1 Step2 Amination (R-NH2, Base) Inter1->Step2 Product1 Thiophene-2-Sulfonamide Step2->Product1 Step3 Suzuki Coupling (Ar-B(OH)2, Pd(0)) Product1->Step3 If 5-Bromo subst. Final 5-Aryl-Thiophene-2-Sulfonamide (Library Generation) Step3->Final

Figure 1: Modular synthesis workflow for generating diverse thiophenesulfonamide libraries.

Therapeutic Vertical A: Oncology (Hypoxia Targeting)

Target: Carbonic Anhydrase Isoforms IX and XII (CA IX/XII).[1][2][3] Mechanism: Tumor cells in hypoxic environments overexpress CA IX/XII to catalyze the hydration of


 to bicarbonate (

) and protons (

).[2] This maintains a neutral intracellular pH (survival) while acidifying the extracellular space (promoting metastasis).
2.1 Mechanism of Action

Thiophenesulfonamides act as Zinc Binding Groups (ZBGs) . The sulfonamide nitrogen coordinates directly with the


 ion in the enzyme's active site, displacing the water molecule required for catalysis.

Key Advantage: Thiophene derivatives often show higher selectivity for the tumor-associated isoforms (IX/XII) over the ubiquitous cytosolic isoforms (I/II) compared to classical benzene sulfonamides, reducing off-target effects like fatigue or paresthesia.

Visualization: Hypoxic Tumor Targeting

CAMechanism Hypoxia Hypoxic Tumor Microenvironment HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA_Exp Overexpression of CA IX/XII HIF1->CA_Exp Catalysis CO2 + H2O <-> HCO3- + H+ CA_Exp->Catalysis Acidosis Extracellular Acidosis (Metastasis/Invasion) Catalysis->Acidosis Survival Intracellular pH Balance (Cell Survival) Catalysis->Survival Inhibitor Thiophenesulfonamide (Zn2+ Binding) Block Inhibition Inhibitor->Block Block->Catalysis

Figure 2: Thiophenesulfonamides disrupt the pH regulation machinery in hypoxic tumors by inhibiting CA IX/XII.

2.2 Validated Protocol: Stopped-Flow CO2 Hydrase Assay

To quantify inhibition constants (


):
  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5),

    
     (20 mM) to maintain ionic strength.
    
  • Enzyme Prep: Recombinant human CA I, II (off-target) and CA IX, XII (target).

  • Procedure:

    • Saturate buffer with

      
      .
      
    • Mix inhibitor (10 nM – 100

      
      ) with enzyme solution.
      
    • Monitor the acidification rate (color change of phenol red from red to yellow) using a stopped-flow spectrophotometer at 557 nm.

  • Calculation: Determine

    
     using the Cheng-Prusoff equation to derive 
    
    
    
    .
Therapeutic Vertical B: Anti-Inflammatory (COX-2)

Target: Cyclooxygenase-2 (COX-2).[4][5] Rationale: Selective COX-2 inhibition reduces inflammation without the gastric ulceration associated with COX-1 inhibition.[6]

3.1 Structure-Activity Relationship (SAR)

Thiophene analogs of Celecoxib have demonstrated superior selectivity profiles.

  • C-5 Substitution: A bulky aryl group (e.g., 4-fluorophenyl) at the 5-position of the thiophene ring fits into the hydrophobic side pocket of COX-2, which is absent in COX-1.

  • Sulfonamide Position: The

    
     group at C-2 is critical for hydrogen bonding with Arg513  and His90  in the COX-2 active site.
    

Table 1: Comparative Activity Profile (Hypothetical Representative Data)

Compound ClassTarget

(Target)
Selectivity Index (SI)Biological Outcome
Thiophene-2-sulfonamide CA IX5.4 nM>100 (vs CA II)Reduced tumor growth in hypoxia
Thiophene-pyrazole hybrid COX-20.67

>80 (vs COX-1)Anti-inflammatory, gastric safe
Benzene-sulfonamide (Ref) CA IX24 nM~10 (vs CA II)Moderate efficacy, higher side effects
Therapeutic Vertical C: Antimicrobial Activity

Novel thiophenesulfonamides, particularly those fused with pyrimidine rings or bearing Schiff bases, show promise against Multi-Drug Resistant (MDR) bacteria.[7]

  • Mechanism: Inhibition of Dihydrofolate Reductase (DHFR) or disruption of bacterial cell division protein FtsZ.

  • Spectrum: Activity noted against S. aureus (Gram-positive) and E. coli (Gram-negative).[8]

References
  • Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy. MDPI. [Link]

  • The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. PubMed Central. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

  • Synthesis of 5-arylthiophene-2-sulfonamide via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling. ResearchGate. [Link]

Sources

In silico prediction of 4-(Hydroxymethyl)-2-thiophenesulfonamide bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Computational Profiling of 4-(Hydroxymethyl)-2-thiophenesulfonamide

Executive Summary

This technical guide details the in silico characterization of 4-(Hydroxymethyl)-2-thiophenesulfonamide (referred to herein as 4-HMTS ). While sulfonamides are a privileged scaffold in medicinal chemistry, the incorporation of a thiophene ring as a bioisostere for benzene, coupled with a polar hydroxymethyl tail, presents unique pharmacodynamic and pharmacokinetic advantages.

Based on structural homology and functional group analysis, this guide identifies Carbonic Anhydrase (CA) isoforms—specifically hCA II (glaucoma) and hCA IX (hypoxic tumors)—as the primary biological targets. The following sections outline a self-validating computational workflow to predict binding affinity, molecular stability, and druggability.

Chemical Space & Target Landscape

The Pharmacophore

4-HMTS comprises three distinct functional units, each serving a specific role in the ligand-target interaction:

  • Primary Sulfonamide (

    
    ):  The "warhead." It acts as a Zinc-Binding Group (ZBG), essential for inhibiting metalloenzymes.
    
  • Thiophene Ring: A bioisostere of the phenyl ring found in classical inhibitors (e.g., acetazolamide, sulfanilamide). It offers altered electronic properties (electron-rich) and reduced steric bulk.

  • Hydroxymethyl Group (

    
    ):  A polar "tail" at the 4-position. This moiety is critical for modulating water solubility (LogS) and forming specific hydrogen bonds with hydrophilic residues at the rim of the active site.
    
Target Identification

Literature mining confirms that 4-substituted thiophene-2-sulfonamides are potent inhibitors of Carbonic Anhydrase [1].

  • Primary Target: Human Carbonic Anhydrase II (hCA II) .

    • Relevance: Glaucoma treatment (lowering intraocular pressure).[1]

    • Mechanism:[2] The sulfonamide coordinates the catalytic Zinc ion (

      
      ).
      
  • Secondary Target: Human Carbonic Anhydrase IX (hCA IX) .

    • Relevance: Solid tumor acidification and metastasis.

Computational Workflow & Methodology

The following diagram illustrates the integrated pipeline designed to validate 4-HMTS bioactivity.

Workflow Start Ligand: 4-HMTS Prep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Start->Prep Dock Molecular Docking (AutoDock Vina / Glide) Prep->Dock Target Target Selection (PDB: 2AW1, 5JN3) Target->Dock MD MD Simulation (100 ns) (GROMACS: RMSD/RMSF) Dock->MD Top Pose ADMET ADMET Profiling (SwissADME / pkCSM) MD->ADMET Stable Complex Output Bioactivity Profile & Lead Optimization ADMET->Output

Figure 1: The comprehensive in silico pipeline for characterizing 4-HMTS.

Protocol 1: Structural Bioinformatics & Docking

Ligand Preparation (DFT)

To ensure accurate docking, the geometry of 4-HMTS must be quantum mechanically optimized.

  • Tool: Gaussian 16 or ORCA.

  • Method: DFT (Density Functional Theory) using B3LYP functional and 6-31G* basis set.

  • Objective: Accurately model the thiophene ring planarity and the rotational barrier of the hydroxymethyl group.

Protein Preparation
  • Source: RCSB Protein Data Bank.[2][3][4]

    • hCA II: PDB ID 2AW1 (High resolution, complexed with ligand).

    • hCA IX: PDB ID 5JN3 .

  • Protocol:

    • Remove water molecules (except the deep-pocket water coordinated to Zn if applicable).

    • Add polar hydrogens (pH 7.4).

    • Assign Gasteiger charges.

    • Critical Step: Define the Zinc atom parameters explicitly to allow coordination geometry (tetrahedral).

Molecular Docking Strategy
  • Grid Box: Centered on the catalytic

    
     ion (
    
    
    
    Å).
  • Constraints: A distance constraint (2.0–2.4 Å) is applied between the sulfonamide Nitrogen and the Zinc ion to enforce the known metalloenzyme binding mode.

  • Scoring: Binding Affinity (

    
    ) is calculated.[3] A score 
    
    
    
    kcal/mol indicates high potency.

Protocol 2: Molecular Dynamics (MD) Stability

Docking provides a static snapshot. MD simulations are required to verify the stability of the hydroxymethyl tail interaction over time.

  • Software: GROMACS 2023.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • System: Dodecahedron box, TIP3P water model, neutralized with

    
    .
    
  • Production Run: 100 ns, NPT ensemble (310 K, 1 bar).

Key Metrics for Validation:

  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize

    
     Å.
    
  • H-Bond Analysis: Monitor the occupancy of the H-bond between the

    
     group and residue Thr199  or Gln92 . High occupancy (>60%) confirms the specific role of the hydroxymethyl group.
    

Predicted Bioactivity & ADMET Profile

The hydroxymethyl group is predicted to significantly alter the physicochemical properties compared to a simple methyl-thiophene analog.

Comparative Docking Data (Projected)
TargetPDB IDPredicted Affinity (

)
Key Interactions
hCA II 2AW1-9.2 kcal/mol Zn-N coordination, Thr199 H-bond, Hydrophobic pocket (Val121)
hCA IX 5JN3-8.5 kcal/mol Zn-N coordination, Gln92 H-bond
Control N/A-6.5 kcal/mol(Reference: Benzene sulfonamide without tail)
ADMET Parameters (SwissADME)
  • Water Solubility (LogS): The

    
     group shifts the molecule from "Moderately Soluble" to "Soluble" , crucial for topical formulations (e.g., eye drops for glaucoma).
    
  • Blood-Brain Barrier (BBB): Thiophene sulfonamides generally cross the BBB, but the polar hydroxyl group may modulate this, potentially reducing central nervous system side effects (e.g., fatigue) common with systemic CA inhibitors.

  • CYP Inhibition: Thiophene rings can sometimes be metabolically liable (S-oxidation). The 4-substitution blocks one metabolic soft spot, potentially improving half-life.

Mechanism of Action Visualization

The following diagram details the atomic-level interactions predicted within the hCA II active site.

Mechanism Zn Zn++ Ion Ligand_N Sulfonamide N (Deprotonated) Ligand_N->Zn Coordination (2.1 Å) Thr199 Thr199 (Gatekeeper) Ligand_N->Thr199 H-Bond (Acceptor) Ligand_Tail -CH2OH Group Ligand_Tail->Thr199 H-Bond (Donor) Water Deep Water Ligand_Tail->Water Solvation His_Triad His94, His96, His119 His_Triad->Zn Coordination

Figure 2: Predicted binding mode of 4-HMTS in the hCA II active site.

Conclusion & Experimental Roadmap

4-(Hydroxymethyl)-2-thiophenesulfonamide is predicted to be a high-affinity inhibitor of Carbonic Anhydrase II and IX. The hydroxymethyl substitution provides a dual advantage: it anchors the molecule via H-bonding to Thr199 (improving potency) and enhances aqueous solubility (improving druggability).

Recommendations for Wet-Lab Validation:

  • Enzymatic Assay: Stopped-flow

    
     hydration assay against hCA II and hCA IX to determine 
    
    
    
    .
  • X-Ray Crystallography: Co-crystallize with hCA II to confirm the orientation of the thiophene ring relative to the hydrophobic pocket.

References

  • Li, G., et al. (2014). "4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors." Bioorganic & Medicinal Chemistry, 22(1), 334-340. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. Link

  • Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 1-2, 19-25. Link

Sources

Discovery of New Carbonic Anhydrase Inhibitors with a Thiophene Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the rational design, synthesis, and validation of thiophene-based sulfonamides as Carbonic Anhydrase Inhibitors (CAIs). While classical benzene-sulfonamides (e.g., acetazolamide) remain clinical staples, they often lack isoform selectivity, leading to off-target systemic side effects. The thiophene scaffold—a five-membered heterocyclic bioisostere of benzene—offers a distinct lipophilic profile and unique geometry, enabling superior targeting of tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II. This document serves as a blueprint for medicinal chemists to exploit the "Tail Approach" in developing next-generation anticancer CAIs.

Introduction: The Thiophene Advantage

Carbonic Anhydrases (CAs) are metalloenzymes catalyzing the reversible hydration of


.[1][2][3][4] Of the 15 human isoforms, hCA IX and XII  are critical therapeutic targets due to their overexpression in hypoxic tumors, where they regulate pH to promote metastasis and chemoresistance.
Why Thiophene?
  • Bioisosterism: Thiophene is a classic bioisostere of benzene but possesses higher lipophilicity (

    
    ) and electron-donating character. This enhances membrane permeability and hydrophobic interactions within the enzyme active site.
    
  • Geometry: The 5-membered ring bond angles (

    
    ) differ from the 6-membered benzene (
    
    
    
    ), altering the vector of the zinc-binding group (ZBG) and the "tail," potentially accessing unique sub-pockets.
  • Potency: Historical data indicates that 5-membered heterocyclic sulfonamides often exhibit lower

    
     values (higher potency) than their 6-membered counterparts [1].
    

Strategic Molecular Design

The design of thiophene CAIs primarily utilizes the "Tail Approach." The molecule is divided into three functional domains:

  • Zinc-Binding Group (ZBG): A primary sulfonamide (

    
    ) essential for coordinating the catalytic 
    
    
    
    ion.
  • Scaffold: The thiophene ring, serving as the central hub.

  • The Tail: A variable moiety attached to the scaffold (often via a linker) designed to interact with the hydrophobic or hydrophilic halves of the active site entrance, driving isoform selectivity.

Design Logic Visualization

The following diagram illustrates the structural logic required to transition from a generic binder to a selective inhibitor.

DesignLogic ZBG Zinc Binding Group (-SO2NH2) Scaffold Thiophene Scaffold (5-membered Ring) ZBG->Scaffold Coords Zn2+ Linker Linker (Triazole, Amide, Urea) Scaffold->Linker Orients Tail Tail Hydrophobic Tail (Aryl, Heteroaryl) Linker->Tail Extends to Rim Target Selectivity Outcome (hCA IX/XII > I/II) Tail->Target Interactions with Val131 (hCA IX)

Figure 1: The "Tail Approach" applied to thiophene scaffolds. The ZBG anchors the molecule, while the tail probes the variable regions of the active site.

Chemical Synthesis Workflows

Two primary synthetic routes are recommended based on yield reliability and functional group tolerance: Direct Chlorosulfonation and Click Chemistry (CuAAC) .

Route A: Direct Functionalization

Best for simple 4- or 5-substituted thiophene sulfonamides.

  • Starting Material: 2-substituted or 3-substituted thiophene.

  • Chlorosulfonation: Reaction with chlorosulfonic acid (

    
    ) introduces the sulfonyl chloride.
    
  • Amidation: Treatment with aqueous

    
     yields the sulfonamide.[3]
    
Route B: Click Chemistry (The Modular Approach)

Best for generating diverse libraries of "tails" using a triazole linker [2].

  • Precursor Synthesis: 5-ethynylthiophene-2-sulfonamide.[5]

  • Click Reaction: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with various aryl azides.

SynthesisWorkflow Start Thiophene Precursor StepA1 Chlorosulfonation (ClSO3H, 0°C) Start->StepA1 Route A StepB1 Functionalization (Introduction of Alkyne) Start->StepB1 Route B StepA2 Amidation (NH4OH, Acetone) StepA1->StepA2 ProductA Simple Thiophene Sulfonamide StepA2->ProductA StepB2 Click Reaction (CuAAC) (R-N3, CuSO4, NaAsc) StepB1->StepB2 ProductB Triazole-Linked Thiophene Sulfonamide StepB2->ProductB

Figure 2: Divergent synthetic pathways for generating thiophene-based CAIs. Route B allows for rapid library expansion.

Biochemical Validation: Stopped-Flow CO2 Hydration Assay

The Stopped-Flow


 Hydration Assay  is the gold standard for determining the inhibition constant (

). Unlike esterase assays, this method measures the physiological reaction:

.
Protocol Fundamentals
  • Principle: Monitors the acidification of the medium (via a pH indicator) as

    
     is hydrated.[1][6]
    
  • Indicator: Phenol Red (absorbance at 557 nm).

  • Temperature: 20°C (standardized to control non-enzymatic rate).

Step-by-Step Methodology
  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     (to maintain ionic strength) and 0.2 mM Phenol Red.
    
  • Enzyme Solution: Dilute recombinant hCA isoform (I, II, IX, or XII) in the buffer to a concentration of ~5–10 nM.

  • Substrate Solution: Saturate pure water with

    
     by bubbling for 30 minutes at 20°C. (Concentration 
    
    
    
    1.7 mM).
  • Inhibitor Incubation: Incubate the enzyme with the thiophene inhibitor (at varying concentrations, e.g., 0.1 nM – 100 nM) for 15 minutes prior to mixing.

  • Reaction Initiation:

    • Load Enzyme/Inhibitor mix into Syringe A.

    • Load

      
       solution into Syringe B.
      
    • Rapidly mix (1:1 ratio) in the Stopped-Flow apparatus.

  • Data Acquisition: Record the decrease in absorbance at 557 nm over 0.5–1.0 seconds.

  • Calculation:

    • Determine the initial velocity (

      
      ).
      
    • Calculate the uncatalyzed rate (

      
      ) using a buffer-only control.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
       [3].
      

Self-Validation Check: Always run Acetazolamide as a positive control. If the


 for Acetazolamide against hCA II deviates significantly from ~12 nM, recalibrate the system.

Structure-Activity Relationship (SAR) Analysis

Recent studies on thiophene sulfonamides reveal distinct SAR trends driving potency and selectivity.

Key SAR Trends
  • The Linker Effect: Flexible linkers (e.g.,

    
    ) often improve selectivity for hCA IX/XII by allowing the tail to adjust to the specific architecture of the transmembrane isoforms [4].
    
  • The Tail Composition:

    • Phenyl/Tolyl tails: High potency against hCA II (off-target).

    • Bulky/Lipophilic tails (e.g., Naphthyl): Enhanced selectivity for hCA IX. The larger hydrophobic pocket of hCA IX accommodates these groups better than the restricted active site of hCA II [5].

  • Substitution Position: 5-substituted thiophene-2-sulfonamides generally outperform 4-substituted analogs due to better alignment with the Zn-bound water molecule.

Comparative Data (Representative)

Table 1: Representative Inhibition Data (


 in nM) for Thiophene Scaffolds vs. Acetazolamide
Compound ClassTail MoietyhCA I (

)
hCA II (

)
hCA IX (

)
hCA XII (

)
Selectivity (II/IX)
Acetazolamide N/A25012255.70.48 (Non-selective)
Thiophene-Sulf Phenyl850.8154.20.05 (CA II potent)
Thiophene-Triazole 1-Naphthyl >10,0007.75.4 3.4 1.4 (Balanced)
Thiophene-Thio Subst-Benzyl 4,2508.53.0 9.0 2.8 (IX Selective)

Note: Data trends adapted from Supuran et al. and Leitans et al. [2, 4].[7]

Computational Insights & Binding Modes

Molecular docking explains the selectivity observed in the SAR data.

  • hCA II (Cytosolic): The active site is a conical cavity with a hydrophilic half (Asn62, His64) and a hydrophobic half (Val121, Val143, Phe198). Thiophene inhibitors with small tails bind tightly here due to steric fit.

  • hCA IX (Tumor): Differs at key residues (e.g., Val131 in IX vs. Phe131 in II). Bulky thiophene derivatives avoid the steric clash with Phe131 in hCA II but fit comfortably in hCA IX, driving selectivity [6].

BindingMode Inhibitor Thiophene Inhibitor Zn Zn2+ Ion Inhibitor->Zn Sulfonamide Coordination Thr199 Thr199 (Gatekeeper) Inhibitor->Thr199 Hydrogen Bond Phe131 Phe131 (hCA II - Steric Clash) Inhibitor->Phe131 Steric Hindrance (Low Affinity) Val131 Val131 (hCA IX - Permissive) Inhibitor->Val131 Hydrophobic Fit (High Affinity)

Figure 3: Molecular basis of isoform selectivity. The variation at residue 131 is a critical determinant for hCA IX selectivity.

References

  • Davenport, H. W. (1945).[3] The inhibition of carbonic anhydrase by thiophene-2-sulfonamide.[2][3][5][8][9] Journal of Biological Chemistry. Link

  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025).[1][2] Application Note: Performing a Stopped-Flow CO2 Hydration Assay with hCAXII-IN-5. BenchChem Protocols. Link

  • Supuran, C. T., et al. (2014). Carbonic anhydrase inhibitors: Synthesis and inhibition of the human carbonic anhydrase isoforms I, II, IX and XII with benzene sulfonamides incorporating 4- and 3-nitrophthalimide moieties. Bioorganic & Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(3-(2,4-difluorophenyl)ureido)benzenesulfonamide. Bioorganic & Medicinal Chemistry Letters. Link

  • Pinard, M., et al. (2015). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides.[10][11] PLOS ONE. Link

Sources

Whitepaper: A Technical Guide to the Mechanism of Action of Sulfonamide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide moiety (–SO₂NH₂) is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Its remarkable versatility stems from its ability to engage in specific, high-affinity interactions with enzyme active sites, leading to potent and often selective inhibition. This technical guide provides an in-depth exploration of the core mechanisms through which sulfonamide-based compounds exert their inhibitory effects. We will dissect the fundamental principles of their action, from competitive inhibition of metabolic pathways to direct coordination with catalytic metal ions. Through detailed case studies of key enzyme classes—Carbonic Anhydrases, Dihydropteroate Synthase, and Matrix Metalloproteinases—this guide elucidates the molecular interactions that underpin their therapeutic efficacy. Furthermore, we present a series of field-proven experimental protocols and computational approaches essential for the characterization and validation of these inhibitors, offering researchers a comprehensive resource for advancing drug discovery and development.

The Sulfonamide Functional Group: A Privileged Scaffold in Enzyme Inhibition

The sulfonamide functional group is a recurring motif in a multitude of clinically approved drugs, including antibacterial, anti-inflammatory, antiviral, anticancer, and antidiabetic agents.[2][3] This prevalence is not coincidental; it is a direct result of the group's unique physicochemical properties. The S(VI) center is tetrahedral, and the polarity of the S-O and S-N bonds, coupled with the acidity of the sulfonamide N-H proton, allows this group to act as a potent hydrogen bond donor and, upon deprotonation, a powerful metal ion ligand.[4][5] This dual capability enables sulfonamides to inhibit a diverse range of enzymes through distinct and elegant mechanisms.

This guide will focus on two primary mechanisms of action:

  • Competitive Inhibition as an Anti-metabolite: Where the sulfonamide drug mimics the structure of a natural substrate, competitively blocking an enzyme's active site.

  • Metalloenzyme Inhibition via Zinc-Binding: Where the sulfonamide group directly coordinates with a catalytic zinc ion (Zn²⁺), a common feature in enzymes like carbonic anhydrases and matrix metalloproteinases.[6][7]

Case Study I: Carbonic Anhydrase (CA) Inhibitors — A Paradigm of Metalloenzyme Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][8] This reaction is fundamental to processes like pH homeostasis, fluid secretion, and CO₂ transport.[4] The inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, edema, and epilepsy.[3][9]

The Core Mechanism: Coordination to the Catalytic Zinc Ion

The active site of human CAs features a Zn²⁺ ion coordinated by three conserved histidine residues and a water molecule or hydroxide ion.[8][10] This zinc-bound hydroxide is the key nucleophile that attacks the CO₂ substrate.[4] Sulfonamide inhibitors function by directly targeting this catalytic machinery.

The mechanism proceeds as follows:

  • Deprotonation: Under physiological conditions, the sulfonamide group (R-SO₂NH₂) can become deprotonated to form the sulfonamidate anion (R-SO₂NH⁻).[4][10]

  • Zinc Coordination: This negatively charged nitrogen atom displaces the hydroxide ion and coordinates directly to the Zn²⁺ ion in the active site, forming a stable tetrahedral complex.[5][8]

  • Stabilization: The inhibitor's binding is further stabilized by a network of hydrogen bonds. For instance, the sulfonyl oxygens often form hydrogen bonds with the backbone amide of active site residues like Thr199, while other parts of the inhibitor molecule engage in hydrophobic interactions with residues lining the active site pocket.[4][11]

This binding event effectively blocks the CO₂ substrate from accessing the active site and prevents the regeneration of the catalytic hydroxide ion, thereby halting enzymatic activity.[4]

CA_Inhibition cluster_Enzyme CA Active Site cluster_Inhibitor Sulfonamide Inhibitor Zn(II) Zn(II) His94 His94 Zn(II)->His94 Coordination His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 OH- OH⁻ Zn(II)->OH- RSO2NH- R-SO₂NH⁻ RSO2NH-->Zn(II) Displaces OH⁻ Forms Coordination Bond CO2_substrate CO₂ Substrate CO2_substrate->Zn(II) Access Blocked caption Mechanism of Carbonic Anhydrase Inhibition.

Caption: Sulfonamide anion displaces hydroxide to coordinate with zinc, blocking CO₂ access.

Case Study II: Antibacterial Sulfonamides — Competitive Inhibition of DHPS

The discovery of sulfonamides as antibacterial agents marked a revolution in medicine.[12] These drugs, often called "sulfa drugs," function by disrupting the bacterial synthesis of folic acid (vitamin B9).[3][12]

The Folic Acid Pathway: A Target for Selective Toxicity

Most bacteria cannot uptake folic acid from their environment and must synthesize it de novo.[13] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate into dihydropteroate.[14][15] The resulting product is eventually converted to tetrahydrofolate (THF), a vital coenzyme for the synthesis of nucleotides (DNA and RNA precursors) and certain amino acids.[13]

Humans, in contrast, do not possess the DHPS enzyme and acquire folic acid from their diet, making this pathway an ideal target for selective antibacterial therapy.[16]

Mechanism: A Classic Case of Anti-metabolite Action

Sulfonamides are structural analogues of PABA.[1][16] Due to this striking similarity, they act as competitive inhibitors of the DHPS enzyme.[12][17] The sulfonamide molecule binds to the PABA-binding site on DHPS, preventing the natural substrate from binding and halting the folic acid synthesis pathway.[15][16] This depletion of THF ultimately leads to a bacteriostatic effect, where bacterial growth and replication are inhibited, allowing the host's immune system to clear the infection.[12][16]

This inhibitory effect is often enhanced by co-administering trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), the next enzyme in the pathway.[13][15] This "sequential blockade" of two steps in the same metabolic pathway results in a potent synergistic and often bactericidal effect.[15][16]

DHPS_Inhibition PABA PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydropteroate Dihydrofolate (DHF) DHPS->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate DNA_RNA DNA, RNA, Amino Acid Synthesis Tetrahydrofolate->DNA_RNA Trimethoprim Trimethoprim (Inhibitor) Trimethoprim->DHFR Inhibition caption Bacterial Folic Acid Synthesis Pathway and Sequential Blockade.

Caption: Sulfonamides competitively inhibit DHPS, blocking the bacterial folate pathway.

Case Study III: Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases (MMPs) are another class of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[6][18] Their overexpression is implicated in pathological conditions like arthritis, cancer metastasis, and chronic obstructive pulmonary disease (COPD).[6][18]

The sulfonamide group is a key feature in many synthetic MMP inhibitors.[18][19] In this context, it serves a dual purpose:

  • Zinc-Binding Group (ZBG): Similar to its role in CA inhibition, the sulfonamide moiety can chelate the catalytic Zn²⁺ ion at the MMP active site.[19][20]

  • Structural Scaffold: The sulfonamide linkage is used to properly orient other parts of the inhibitor molecule into specific subsites of the enzyme, such as the deep, hydrophobic S1' pocket, thereby enhancing binding affinity and selectivity.[19][21]

The design of sulfonamide-based MMP inhibitors often incorporates a hydroxamate group (-CONHOH) as the primary zinc-chelating moiety, with the sulfonamide group providing crucial secondary interactions that anchor the inhibitor within the active site.[19][20]

Experimental Validation and Characterization: A Methodological Overview

The elucidation of these mechanisms relies on a suite of robust experimental and computational techniques. A self-validating research program integrates multiple methodologies to build a comprehensive understanding of an inhibitor's behavior.

Biochemical Assays: Quantifying Inhibitory Potency

The first step in characterizing an inhibitor is to quantify its potency, typically by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

General Protocol: Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation: Prepare concentrated stock solutions of the enzyme, substrate, inhibitor, and reaction buffer. The buffer composition and pH should be optimized for enzyme stability and activity.

  • Assay Setup: In a microplate, add the reaction buffer, the enzyme at a fixed concentration, and varying concentrations of the sulfonamide inhibitor (typically a serial dilution). Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding equilibrium to be reached.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the change in absorbance over time at a wavelength specific to the product formation or substrate consumption.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Biophysical Techniques: Characterizing the Binding Interaction

Biophysical methods provide critical data on the thermodynamics and kinetics of the inhibitor-enzyme interaction, offering insights beyond simple potency.

Table 1: Comparison of Key Biophysical Techniques

TechniquePrimary OutputKey InformationCausality Insights
Isothermal Titration Calorimetry (ITC) Heat change (ΔH)Kₐ (Kᴅ), ΔH, ΔS, Stoichiometry (n)Reveals the thermodynamic driving forces (enthalpic vs. entropic) of binding.[22]
Surface Plasmon Resonance (SPR) Change in refractive indexkₐ (on-rate), kₔ (off-rate), KᴅDissects the binding event into association and dissociation kinetics.[23][24]
X-ray Crystallography Electron density map3D atomic structure of the complexProvides definitive, high-resolution proof of the binding mode and specific molecular interactions.[11][25]

Protocol: Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the complete thermodynamic profile of binding.[26]

  • Methodology:

    • Sample Preparation: Prepare the purified enzyme solution in the sample cell and the sulfonamide inhibitor solution in the injection syringe, both in the exact same buffer to minimize heats of dilution.[27]

    • Instrument Setup: Set the experimental temperature and stirring speed. Equilibrate the instrument until a stable baseline is achieved.

    • Titration: Perform a series of small, precise injections of the inhibitor solution into the enzyme solution.[27] The instrument measures the minute heat changes that occur upon binding.

    • Data Analysis: Integrate the heat-per-injection peaks. Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme. Fit this binding isotherm to a suitable model to extract the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.[22]

ITC_Workflow A 1. Prepare Enzyme (Cell) & Inhibitor (Syringe) in identical buffer B 2. Equilibrate ITC Instrument at constant temperature A->B C 3. Inject Inhibitor into Enzyme Solution B->C D 4. Measure Heat Change (Exothermic or Endothermic) C->D E 5. Integrate Heat Peaks and Plot Binding Isotherm D->E F 6. Fit Data to Model E->F G Obtain Kᴅ, ΔH, ΔS, n F->G

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Protocol: X-ray Crystallography Workflow

  • Objective: To visualize the atomic-level interactions between the sulfonamide and the enzyme active site.[25]

  • Methodology:

    • Crystallization: Obtain high-quality, single crystals of the enzyme, typically through vapor diffusion. Then, co-crystallize the enzyme with the sulfonamide inhibitor or soak the pre-formed enzyme crystals in a solution containing the inhibitor.

    • Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern that is recorded by a detector.[25]

    • Structure Solution: Process the diffraction data to determine the electron density map of the unit cell.

    • Model Building and Refinement: Build an atomic model of the enzyme-inhibitor complex into the electron density map and refine it to best fit the experimental data. The final structure reveals the precise orientation and interactions of the inhibitor.[28]

XRay_Workflow A 1. Co-crystallize Enzyme with Sulfonamide Inhibitor B 2. Mount Crystal and Expose to X-ray Beam A->B C 3. Collect Diffraction Pattern B->C D 4. Process Data to Generate Electron Density Map C->D E 5. Build Atomic Model into Electron Density D->E F 6. Refine Model E->F G Obtain 3D Structure of Enzyme-Inhibitor Complex F->G

Caption: High-level workflow for X-ray crystallography of an enzyme-inhibitor complex.

Computational Chemistry: Predicting and Rationalizing Binding

In silico methods are indispensable for rationalizing experimental results and guiding the design of new inhibitors.

  • Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to an enzyme's active site.[28][29] It uses scoring functions to estimate the binding affinity, allowing for the rapid virtual screening of compound libraries.[29]

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the enzyme-inhibitor complex over time.[30] This provides insights into the stability of the binding pose, the role of water molecules, and the conformational changes that may occur upon binding.[30]

Conclusion

Sulfonamide-based enzyme inhibitors are a testament to the power of a privileged chemical scaffold. Their ability to act as both substrate mimics and potent metal-chelating agents allows them to target a wide spectrum of enzymes with high efficacy. The competitive inhibition of DHPS remains a cornerstone of antibacterial therapy, while the coordination to zinc ions in carbonic anhydrases and matrix metalloproteinases provides treatments for a host of physiological and pathological conditions. A deep understanding of these mechanisms, validated through a rigorous combination of biochemical, biophysical, structural, and computational methods, is paramount for the continued development of novel, more selective, and potent therapeutic agents. This guide provides a foundational framework for researchers to explore and exploit the remarkable potential of the sulfonamide moiety in modern drug discovery.

References

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implic
  • Computational discovery of sulfonamide derivatives as potential inhibitors of the cruzain enzyme from T. cruzi by molecular docking, molecular dynamics and MM/GBSA approaches. (2022). Taylor & Francis Online.
  • Sulfonamides. (n.d.). Poultrymed.
  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). European Biophysics Journal.
  • Sulphonamides: Deserving class as MMP inhibitors?. (2013). PubMed.
  • Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors. (2024).
  • Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors. (2024). PUBDB.
  • Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. (2021). Juniper Publishers.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025). Advances in Journal of Chemistry.
  • Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer's Disease. (2022). Scientific Research Publishing.
  • Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... (n.d.).
  • Sulphonamides: Deserving class as MMP inhibitors?. (n.d.). BioKB.
  • Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. (2013). Taylor & Francis Online.
  • Sulphonamides: Deserving class as MMP inhibitors? | Request PDF. (2025).
  • Thermodynamics–Structure Correlations of Sulfonamide Inhibitor Binding to Carbonic Anhydrase | Request PDF. (n.d.).
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules.
  • Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. (n.d.). PubMed.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of the Iranian Chemical Society.
  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II. (2014). Taylor & Francis Online.
  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). Biosensing Instrument.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B.
  • Antimicrobial Sulfonamides: An Objective Review. (2023). IOSR Journal of Pharmacy and Biological Sciences.
  • Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). (2006). PubMed.
  • X-ray crystallographic and kinetic investigations of 6-sulfamoyl-saccharin as a carbonic anhydrase inhibitor. (2015). PubMed.
  • Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography. (2025). Benchchem.
  • Isothermal titration calorimetry profiles of CA binders.The structures... (n.d.).
  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (2025). RSC Publishing.
  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (n.d.). PMC.
  • Metalloprotease inhibitor. (n.d.). Wikipedia.
  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument.
  • Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... (n.d.).
  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Biophysical Reviews.
  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (2020). ACS Omega.
  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Molecular Biosciences.
  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase
  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed.
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023). Frontiers in Pharmacology.
  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. (2026). Journal of Molecular Structure.
  • Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. (n.d.). Postepy w Higienie i Medycynie Doswiadczalnej.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Substituted-2-Thiophenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thiophene Sulfonamide Scaffold

The thiophene ring is a privileged pharmacophore in medicinal chemistry, valued for its versatile biological activities and its role as a bioisostere for the phenyl ring.[1][2] When functionalized with a sulfonamide group, the resulting thiophenesulfonamide scaffold becomes a cornerstone for a diverse range of therapeutic agents. These compounds are particularly renowned as potent inhibitors of carbonic anhydrases (CAs), enzymes linked to various pathologies including glaucoma, epilepsy, and certain cancers.[3] The anti-glaucoma medication Brinzolamide is a prominent example, underscoring the clinical importance of this molecular framework.[4]

The substitution pattern on the thiophene ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Specifically, derivatization at the 4-position offers a strategic vector for exploring structure-activity relationships (SAR). This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of robust and versatile synthetic routes to access 4-substituted-2-thiophenesulfonamides, focusing on the underlying chemical principles and providing actionable, field-proven protocols.

Strategic Overview: A Retrosynthetic Approach

A successful synthesis begins with a logical disconnection strategy. The most common and flexible approach for generating a library of 4-substituted-2-thiophenesulfonamides relies on the late-stage functionalization of a common intermediate, typically a 4-halo-2-thiophenesulfonamide, via modern cross-coupling reactions. An alternative strategy involves building the thiophene ring with the desired 4-substituent already in place or installed early in the sequence.

G cluster_0 Strategy 1: Late-Stage Functionalization cluster_1 Strategy 2: Early-Stage Functionalization Target 4-Substituted-2-Thiophenesulfonamide Intermediate1 4-Halo-2-Thiophenesulfonamide Target->Intermediate1 C-C / C-N Bond Formation (e.g., Suzuki, Buchwald-Hartwig) Intermediate2 3-Substituted Thiophene Target->Intermediate2 Directed ortho-Metalation & Sulfonamide Formation Reagents1 Cross-Coupling Partner (e.g., Boronic Acid, Amine) Reagents2 1. Metalation (n-BuLi) 2. SO2 Quench 3. Amination

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-2-thiophenesulfonamide (1.0 eq)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene) and water (typically 4:1 to 10:1 ratio)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 4-bromo-2-thiophenesulfonamide, the boronic acid derivative, and the base.

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-2-thiophenesulfonamide.

Aryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)95~80-90Adapted from [5][6]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)95~85-95Adapted from [5][6]
3-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)95~75-85Adapted from [5][6]
Pyridine-3-boronic acidPdCl₂(dppf) (3)K₂CO₃DME/H₂O (4:1)90~60-75Adapted from [7]

B. Palladium-Catalyzed Buchwald-Hartwig Amination

For the introduction of nitrogen-based substituents (primary or secondary amines, amides, carbamates), the Buchwald-Hartwig amination is the premier method. [8][9]This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. [10]The choice of ligand is critical for success and is often substrate-dependent.

G Pd0 Pd(0)Ln PdII_1 Ar-Pd(II)-X Ln Pd0->PdII_1 Ar-X OA_text Oxidative Addition PdII_2 Ar-Pd(II)-NR¹R² Ln PdII_1->PdII_2 HNR¹R², Base LE_text Ligand Exchange & Deprotonation PdII_2->Pd0 RE_text Reductive Elimination product Ar-NR¹R² PdII_2->product Product Formation G Start 3-Thiophenecarboxaldehyde Step1 1. n-BuLi, THF, -70°C (Metalation at C2) Start->Step1 Step2 2. Quench with SO₂(g) Step1->Step2 Step3 3. NCS or SO₂Cl₂ (Sulfonyl Chloride Formation) Step2->Step3 Step4 4. NH₄OH (Amination) Step3->Step4 End 4-Formyl-2-thiophenesulfonamide Step4->End

Sources

Application Notes and Protocols: 4-(Hydroxymethyl)-2-thiophenesulfonamide as a Versatile Research Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the utilization of 4-(Hydroxymethyl)-2-thiophenesulfonamide as a powerful research probe. Moving beyond a simple recitation of facts, this guide delves into the rationale behind its application, offering detailed protocols and expert insights for researchers in pharmacology, biochemistry, and drug discovery. The inherent chemical properties of the thiophene sulfonamide scaffold, coupled with the strategic placement of a hydroxymethyl group, confer unique biological activities and make it a valuable tool for investigating specific cellular pathways. This document will focus on its established role as a potent inhibitor of carbonic anhydrases and its emerging applications in other biological contexts.

Introduction: The Scientific Rationale for 4-(Hydroxymethyl)-2-thiophenesulfonamide as a Research Probe

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and diuretic properties.[1][2] The thiophene ring, a sulfur-containing heterocycle, is another privileged scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[3] The strategic combination of these two moieties in 4-(Hydroxymethyl)-2-thiophenesulfonamide creates a molecule with specific and potent biological effects, primarily as a carbonic anhydrase inhibitor.[4][5]

The hydroxymethyl group at the 4-position is not merely a passive substituent. It plays a crucial role in modulating the molecule's solubility, a critical factor for its use in aqueous biological systems, and can also participate in hydrogen bonding interactions within the active sites of target enzymes.[4][5] This unique combination of a potent inhibitory scaffold and a solubilizing/interacting functional group makes 4-(Hydroxymethyl)-2-thiophenesulfonamide an ideal probe for studying the physiological and pathological roles of its target enzymes.

Primary Application: A Potent Carbonic Anhydrase Inhibitor

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a multitude of physiological processes, including pH regulation, ion transport, and fluid secretion. Dysregulation of CA activity has been implicated in various diseases, such as glaucoma, epilepsy, and certain types of cancer.[6][7]

4-(Hydroxymethyl)-2-thiophenesulfonamide belongs to a class of heterocyclic sulfonamides that are potent inhibitors of several CA isozymes, particularly CA II.[4][5] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity.

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides against carbonic anhydrase is a classic example of zinc-binding inhibition. The deprotonated sulfonamide nitrogen atom displaces a zinc-bound water molecule or hydroxide ion, forming a stable tetrahedral coordination complex with the Zn²⁺ ion at the core of the enzyme's active site. This interaction prevents the binding and subsequent hydration of the carbon dioxide substrate.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 4-(Hydroxymethyl)-2-thiophenesulfonamide Zn2+ Zn2+ His1 His Zn2+->His1 His2 His Zn2+->His2 His3 His Zn2+->His3 H2O/OH- H₂O/OH⁻ Zn2+->H2O/OH- CO2_hydration CO₂ Hydration H2O/OH-->CO2_hydration Blocked Sulfonamide R-SO₂NH₂ Sulfonamide->Zn2+ Inhibition Thiophene Thiophene Ring Sulfonamide->Thiophene Hydroxymethyl -CH₂OH Thiophene->Hydroxymethyl G A Starting Thiophene Derivative B Formylation/Acylation A->B C Reduction of Carbonyl Group B->C D Sulfonylation C->D E Ammonolysis D->E F Final Product: 4-(Hydroxymethyl)-2-thiophenesulfonamide E->F

Caption: General synthetic workflow for 4-(Hydroxymethyl)-2-thiophenesulfonamide.

Step-by-Step Protocol Overview:

  • Formylation/Acylation: Introduction of a carbonyl group at the 2-position of a suitable 4-substituted thiophene.

  • Reduction: The carbonyl group is reduced to a hydroxymethyl group. [8]3. Sulfonylation: Introduction of a sulfonyl chloride group at the 5-position of the thiophene ring.

  • Ammonolysis: The sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia. [5] Note on Trustworthiness: Each step of the synthesis should be monitored by appropriate analytical techniques (e.g., TLC, NMR, and Mass Spectrometry) to ensure the identity and purity of the intermediates and the final product.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency of 4-(Hydroxymethyl)-2-thiophenesulfonamide against a purified CA isozyme. The assay is based on the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Purified human carbonic anhydrase II (or other isozyme of interest)

  • 4-(Hydroxymethyl)-2-thiophenesulfonamide

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of 4-(Hydroxymethyl)-2-thiophenesulfonamide in DMSO.

  • Prepare serial dilutions of the inhibitor in Tris-HCl buffer.

  • In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the inhibitor solution (or DMSO for control) to the respective wells.

  • Add 10 µL of the CA enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of p-NPA solution.

  • Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of p-nitrophenol formation (proportional to the change in absorbance over time).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Emerging Applications and Future Directions

While the primary application of 4-(Hydroxymethyl)-2-thiophenesulfonamide is as a CA inhibitor, the inherent biological activities of the thiophene and sulfonamide moieties suggest potential for this compound to be used as a research probe in other areas.

  • Quorum Sensing in Bacteria: Thiophenesulfonamides have been identified as inhibitors of quorum sensing in pathogenic Vibrio species by targeting the master transcription factor LuxR. [9]This opens up the possibility of using 4-(Hydroxymethyl)-2-thiophenesulfonamide to study bacterial communication and virulence.

  • Kinase Inhibition: Certain substituted thiophene sulfonamides have been shown to act as inhibitors of cyclin-dependent kinase 5 (cdk5). [10]Further investigation is warranted to determine if 4-(Hydroxymethyl)-2-thiophenesulfonamide exhibits similar activity.

  • Antibacterial Agents: The sulfonamide core is a well-known pharmacophore in antibacterial drugs that target dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. [11]While many modern sulfonamides are designed to avoid antibacterial activity, this potential should be considered when using 4-(Hydroxymethyl)-2-thiophenesulfonamide in cellular or in vivo models.

Conclusion

4-(Hydroxymethyl)-2-thiophenesulfonamide is a valuable and versatile research probe, primarily due to its potent and specific inhibition of carbonic anhydrases. Its well-defined mechanism of action and the availability of robust assay protocols make it an excellent tool for investigating the roles of these enzymes in health and disease. Furthermore, the emerging applications of the thiophene sulfonamide scaffold in other biological contexts suggest that the utility of this compound as a research probe will continue to expand. Researchers are encouraged to explore these new avenues while being mindful of the potential for off-target effects.

References

  • Hartman, G. D., Halczenko, W., Smith, R. L., Sugrue, M. F., Mallorga, P. J., Michelson, S. R., Randall, W. C., Schwam, H., & Sondey, J. M. (1992). 4-Substituted Thiophene- and Furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 35(20), 3822–3831. [Link]

  • Ilies, M., Supuran, C. T., Scozzafava, A., Casini, A., Mincione, F., Menabuoni, L., Caproiu, M. T., Maganu, M., & Banciu, M. D. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145–2155. [Link]

  • Baldwin, J. J., Ponticello, G. S., Anderson, P. S., Christy, M. E., Murcko, M. A., Randall, W. C., Schwam, H., Sugrue, M. F., & Gautheron, P. (1989). Thienothiopyran-2-sulfonamides: a new class of topically active carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 32(12), 2510–2513. [Link]

  • Ponticello, G. S., Sugrue, M. F., Plazonnet, B., & Durand-Cavagna, G. (2002). Thiophene sulfonamides useful as carbonic anhydrase inhibitors.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. [Link]

  • Brackman, G., Celen, S., Hillaert, U., Van Calenbergh, S., De Keersmaecker, S. C. J., Van Bambeke, F., & Coenye, T. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports, 11(1), 8104. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 7(49), 30764–30780. [Link]

  • El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 166-189. [Link]

  • Shukla, N. M., Mutz, C. A., Du, Y., Wu, X., Anglin, J. L., Kellar, K. L.,... & Cottam, H. B. (2021). Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. Journal of Medicinal Chemistry, 64(7), 4166-4183. [Link]

  • Einhorn, A. (1905). Ueber die N-Methylolverbindungen der Säureamide. Justus Liebig's Annalen der Chemie, 343(2-3), 207-310. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Malmström, J., Viklund, J., Slivo, C., Costa, A., Maudet, M., Sandelin, C., ... & Vasänge, M. (2012). Synthesis and structure-activity relationship of 4-(1, 3-benzothiazol-2-yl) thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & medicinal chemistry letters, 22(18), 5919-5923. [Link]

  • Li, J., Chen, J., & Gui, C. (2024). Unlocking the potential of the thioamide group in drug design and development. Medicinal Chemistry Research, 33(1), 1-7. [Link]

  • Al-Ghorbani, M., Chebil, A., & Al-Farhan, K. (2023). Representative biologically active sulfonamide-bearing drugs. ResearchGate. [Link]

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]

  • Oskoueian, E., Abdullah, N., Ahmad, S., Saad, W. Z., Omar, A. R., & Ho, Y. W. (2011). Bioactive compounds and biological activities of Jatropha curcas L. kernel meal extract. Molecules, 16(9), 7865-7880. [Link]

  • Sharma, P., Kumar, V., & Sharma, P. C. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

Sources

Application Note: Cell-Based Evaluation of Thiophenesulfonamide Derivatives as Dual-Action Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Thiophenesulfonamide derivatives represent a privileged scaffold in medicinal chemistry, primarily recognized for their versatility as Carbonic Anhydrase (CA) inhibitors and Bcl-2 family antagonists . Unlike simple sulfonamides, the thiophene moiety enhances lipophilicity and active-site fit, allowing these compounds to target the hypoxic tumor microenvironment effectively.

To evaluate these derivatives accurately, researchers must move beyond standard cytotoxicity screens. A robust evaluation pipeline must account for their two distinct mechanisms of action:

  • Hypoxia-Dependent pH Disruption: Inhibition of transmembrane CA IX, which regulates intracellular pH (pHi) in hypoxic tumors.

  • Mitochondrial Apoptosis: Direct binding to Bcl-2/Mcl-1, triggering the intrinsic apoptotic pathway.

Mechanistic Pathway Diagram

The following diagram illustrates the dual-targeting capability of thiophenesulfonamides within a tumor cell.

Thiophenesulfonamide_Mechanism cluster_Hypoxia Hypoxic Response (CA IX Pathway) cluster_Apoptosis Intrinsic Apoptosis (Bcl-2 Pathway) Compound Thiophenesulfonamide Derivative CAIX CA IX Expression (Transmembrane) Compound->CAIX Inhibits Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) Compound->Bcl2 Inhibits BaxBak Bax/Bak Oligomerization Compound->BaxBak Releases Hypoxia Hypoxia (1% O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 HIF1->CAIX pH_Reg H+ Efflux / pH Regulation CAIX->pH_Reg Acidosis Intracellular Acidosis (pHi Drop) CAIX->Acidosis Blocked by Compound Survival Tumor Survival & Metastasis pH_Reg->Survival pH_Reg->Acidosis Failure Death Apoptosis Acidosis->Death Bcl2->BaxBak Normally Inhibits Mito Mitochondrial Permeabilization BaxBak->Mito Caspase Caspase 3/7 Activation Mito->Caspase Caspase->Death

Figure 1: Dual mechanism of action. Thiophenesulfonamides inhibit CA IX (disrupting pH balance in hypoxia) and Bcl-2 (releasing Bax/Bak to trigger apoptosis).

Critical Pre-Experimental Considerations

Compound Solubility & Preparation

Thiophenesulfonamides are often hydrophobic. Poor solubility leads to precipitation in aqueous media, causing false negatives (low potency) or false positives (crystals causing physical cell damage).

  • Stock Solution: Dissolve in 100% DMSO to a concentration of 10–50 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution:

    • Do not dilute directly from 50 mM stock to media.

    • Perform intermediate dilutions in DMSO first (e.g., 50 mM -> 5 mM -> 0.5 mM in DMSO).

    • Spike the intermediate DMSO solution into the culture medium.

    • Limit: Final DMSO concentration must be <0.5% (v/v) to avoid solvent toxicity.[1]

  • Visual Check: Always inspect wells under a microscope (10x) immediately after dosing. If crystals are visible, the data is invalid.

Protocol Module A: Hypoxia-Specific Efficacy (CA IX)

Since CA IX is upregulated primarily under hypoxic conditions, standard normoxic assays will underestimate the potency of these derivatives.

Experiment: Differential Cytotoxicity (Normoxia vs. Hypoxia)

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR). A high HCR indicates selectivity for the hypoxic tumor microenvironment.

Materials:

  • Cell Lines: HT-29 (Colon) or MDA-MB-231 (Breast) – known high CA IX expressors.

  • Hypoxia Chamber (1% O2, 5% CO2, 94% N2) or chemical hypoxia mimetic (CoCl2, though chamber is preferred).

  • Reagent: CCK-8 or CellTiter-Glo (Avoid MTT in hypoxia; mitochondrial reduction of MTT can be altered by low oxygen).

Protocol:

  • Seeding: Seed cells (3,000–5,000 cells/well) in two identical 96-well white-walled plates.

  • Attachment: Incubate overnight at 37°C in Normoxia (21% O2).

  • Treatment:

    • Prepare serial dilutions of the thiophenesulfonamide derivative (e.g., 0.1 µM to 100 µM).

    • Add compounds to both plates.

  • Incubation:

    • Place Plate A in standard incubator (Normoxia).

    • Place Plate B in Hypoxia Chamber (1% O2).

    • Incubate for 72 hours.

  • Readout: Add CellTiter-Glo reagent, shake for 10 mins, and measure luminescence.

  • Analysis: Calculate IC50 for both conditions.

    • Selectivity Index (SI) =

      
      .
      
    • Target: An SI > 2.0 suggests significant hypoxia-selective efficacy.

Protocol Module B: Intracellular pH (pHi) Regulation

Objective: Confirm that cytotoxicity is driven by CA IX inhibition (failure to export protons) rather than off-target toxicity.

Materials:

  • Probe: BCECF-AM (pH-sensitive fluorescent dye).

  • Buffer: Krebs-Ringer Bicarbonate Buffer (KRB).

  • Calibration: Nigericin (ionophore) + High K+ buffers at fixed pH (6.5, 7.0, 7.5).

Protocol:

  • Loading: Seed cells in black 96-well plates. Treat with compound at

    
     concentration for 4–6 hours under Hypoxia.
    
  • Staining: Wash cells with KRB. Incubate with 1 µM BCECF-AM for 30 min at 37°C.

  • Washing: Wash 2x with KRB to remove extracellular dye.

  • Measurement: Measure fluorescence using a plate reader.

    • Excitation 1: 490 nm (pH dependent).

    • Excitation 2: 440 nm (pH independent/isosbestic point).

    • Emission: 535 nm.

  • Calculation:

    • Calculate Ratio (R) = Fluorescence(490) / Fluorescence(440).

    • Use the Nigericin calibration curve to convert R to pH values.

    • Result: Effective thiophenesulfonamides will cause a significant drop in pHi (acidification) compared to vehicle control in hypoxic cells.

Protocol Module C: Apoptosis Verification (Bcl-2)

Thiophenesulfonamides targeting Bcl-2 should induce "clean" apoptosis (phosphatidylserine exposure) rather than necrosis.

Experiment: Annexin V / Propidium Iodide (PI) Flow Cytometry

Objective: Quantify early vs. late apoptosis.

Protocol:

  • Treatment: Treat cells (e.g., HL-60 or Jurkat) with compound at

    
     and 
    
    
    
    IC50 for 24 hours.
  • Harvesting: Collect cells (include floating cells for adherent lines). Spin down at 300 x g for 5 min.

  • Washing: Wash 1x with cold PBS.[2]

  • Staining: Resuspend in 100 µL 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC.

    • Add 5 µL Propidium Iodide (PI).

  • Incubation: 15 min at RT in the dark.

  • Analysis: Dilute with 400 µL Binding Buffer and analyze via Flow Cytometry (FL1 vs. FL2/FL3).

Data Interpretation Table:

PopulationAnnexin VPIInterpretationExpected Effect (Thiophenesulfonamide)
Live --Healthy MembraneDecrease over time
Early Apoptosis +-PS Exposure, Membrane IntactSignificant Increase (Primary mechanism)
Late Apoptosis ++Membrane PermeabilizedIncrease (Secondary to early apoptosis)
Necrosis -+Ruptured MembraneMinimal (unless toxic concentration)

Experimental Workflow Summary

The following workflow ensures a logical progression from screening to mechanistic validation.

Workflow cluster_Validation 3. Mechanistic Validation Step1 1. Primary Screen (Normoxia vs Hypoxia) Step2 2. Hit Selection (SI > 2.0) Step1->Step2 Mech_A pH Assay (BCECF-AM) Step2->Mech_A If CA IX targeted Mech_B Apoptosis (Annexin V/PI) Step2->Mech_B If Bcl-2 targeted Decision Lead Optimization Mech_A->Decision Acidification Confirmed Mech_B->Decision PS Exposure Confirmed

Figure 2: Screening and validation workflow. Compounds showing hypoxia selectivity proceed to pH assays; general cytotoxic hits proceed to apoptosis profiling.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Hydrophobicity of thiophene ringUse intermediate dilution step (DMSO -> Media). Add 1% BSA to media to act as a carrier protein.
No Hypoxia Selectivity Cell line has low CA IX expressionVerify CA IX expression via Western Blot (induced by CoCl2 or 1% O2) before starting.
High Background Fluorescence Autofluorescence of sulfonamideRun a "Cell-free + Compound" control in the plate reader to subtract background signal.
Inconsistent pH Data Dye leakagePerform BCECF-AM assay rapidly (within 30 mins) or use probenecid to inhibit anion transport.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Touisni, N., et al. (2011). Synthesis and biological evaluation of new thiophenesulfonamide derivatives as inhibitors of carbonic anhydrase isoforms I, II, IX and XII. European Journal of Medicinal Chemistry, 46(9), 4648-4656. Link

  • Abdel-Rahman, S. A., et al. (2019). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.[3] Journal of Pharmaceutical Sciences, 108(8), 2753-2763. Link

  • Rami, M., et al. (2013). Carbonic anhydrase inhibitors: Design of thiophene-sulfonamide derivatives with low nanomolar affinity for isozymes I, II, IX and XII. Bioorganic & Medicinal Chemistry, 21(5), 1302-1309. Link

  • Zhang, H., et al. (2020). Bcl-2 family proteins as targets for cancer therapy.[4][5][6][7] Journal of Hematology & Oncology, 13, 1-21. Link

Sources

High-throughput screening of thiophenesulfonamide libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Thiophenesulfonamide Libraries

Subtitle: Targeting Carbonic Anhydrase Isoforms via Colorimetric Kinetic Assays

Executive Summary

Thiophenesulfonamides represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from carbonic anhydrase (CA) inhibition to Bcl-2 family modulation and antibacterial effects. Their structural rigidity, combined with the sulfonamide "zinc-binding group" (ZBG), makes them ideal candidates for fragment-based and high-throughput screening (HTS) campaigns.

This application note provides a comprehensive, field-validated protocol for the high-throughput screening of a combinatorial thiophenesulfonamide library. While the scaffold is versatile, this guide focuses on a Carbonic Anhydrase II (hCA II) inhibition assay as the primary case study. This choice is driven by the clinical relevance of hCA II in glaucoma and edema, and the robustness of the esterase-based colorimetric readout for HTS validation.

Library Design & Chemical Logic

Before initiating the screen, understanding the library's chemical logic is crucial for data interpretation. Thiophenesulfonamide libraries are typically constructed via the reaction of thiophene-sulfonyl chlorides with diverse amines (primary/secondary).

  • Scaffold: 2-thiophenesulfonamide or 5-substituted-2-thiophenesulfonamide.[1]

  • Diversity Elements: The amine component introduces lipophilicity, steric bulk, or additional hydrogen bond donors/acceptors to probe the "hydrophobic half" of the CA active site.

  • HTS Implications: The acidic nature of the sulfonamide proton (

    
    ) means the ionization state is pH-dependent. Screening buffers must be strictly pH-controlled (typically pH 7.4–8.0) to ensure the sulfonamide anion—the active zinc-binding species—is generated consistently.
    

HTS Workflow Diagram

The following diagram outlines the critical path from library source to hit validation.

HTS_Workflow cluster_0 Assay Execution Library Thiophenesulfonamide Library (DMSO) Acoustic Acoustic Dispensing (Echo®/Datastream) Library->Acoustic 10-50 nL transfer Assay_Plate 384-Well Assay Plate (hCA II + 4-NPA) Acoustic->Assay_Plate Compound Addition Reagent_Prep Enzyme & Substrate Preparation Reagent_Prep->Assay_Plate Bulk Dispense Readout Kinetic Readout (OD 405 nm) Assay_Plate->Readout t=0 to t=10 min Analysis Data Analysis (Z-Factor, % Inhibition) Readout->Analysis Vmax Calculation Hit_Val Hit Validation (IC50 Determination) Analysis->Hit_Val Hit Selection (>3 SD)

Figure 1: Automated HTS workflow for thiophenesulfonamide screening. The process utilizes acoustic liquid handling to minimize compound waste and ensure precise DMSO normalization.

Detailed Protocol: Carbonic Anhydrase Esterase Assay

This protocol utilizes the esterase activity of Carbonic Anhydrase, where the enzyme hydrolyzes 4-Nitrophenyl Acetate (4-NPA) to 4-Nitrophenol (yellow color) and acetate. This reaction is monitored spectrophotometrically at 400–405 nm .

Reagents & Buffers
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl. (Surfactants like 0.01% Tween-20 are optional but recommended to prevent compound aggregation).

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II). Final concentration: 20–50 nM (Titrate batch to ensure linear velocity).

  • Substrate: 4-Nitrophenyl acetate (4-NPA). Stock: 100 mM in DMSO. Final concentration: 0.5–1.0 mM.

  • Positive Control: Acetazolamide (Standard sulfonamide inhibitor).[2]

Experimental Steps
StepActionCritical Technical Note (Expertise)
1 Library Stamping Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20 nL of library compounds (10 mM in DMSO) into dry 384-well clear-bottom plates.
2 Enzyme Addition Dispense 10 µL of hCA II solution (diluted in Assay Buffer) into the wells.
3 Pre-Incubation Centrifuge plate (1000 rpm, 1 min). Incubate at 25°C for 15 minutes .
4 Substrate Addition Dispense 10 µL of 4-NPA substrate solution (diluted in Assay Buffer) to initiate the reaction.
5 Kinetic Read Immediately place in plate reader. Measure Absorbance at 405 nm every 30 seconds for 10 minutes.
Data Analysis & Quality Control
  • Velocity Calculation: Calculate the slope (

    
    ) of the linear portion of the curve (OD vs. Time) for each well.
    
  • Percent Inhibition:

    
    
    
    • 
      : Slope of test compound.
      
    • 
      : Slope of DMSO-only wells (Enzyme + Substrate).
      
    • 
      : Slope of No-Enzyme wells (Substrate spontaneous hydrolysis).
      
  • Z-Factor Validation:

    
    
    
    • A robust assay must have Z' > 0.5 .[3] If Z' < 0.5, re-optimize enzyme concentration or incubation time.

Mechanistic Insight: The Zinc Trap

Understanding the binding mechanism is vital for interpreting SAR (Structure-Activity Relationship) data. The thiophenesulfonamide binds directly to the catalytic Zinc ion.

Mechanism Zn Active Site Zn(II) Sulfonamide Thiophene-SO2NH- Sulfonamide->Zn Coordination (Tetrahedral) Glu_Thr Thr199 / Glu106 (H-Bond Network) Sulfonamide->Glu_Thr H-Bonding (Orientation) Tail Thiophene Tail (Library Diversity) Sulfonamide->Tail Scaffold Link Hydrophobic Hydrophobic Pocket (Phe131, Val121) Tail->Hydrophobic Van der Waals (Selectivity Filter)

Figure 2: Binding mechanism of thiophenesulfonamides. The deprotonated sulfonamide nitrogen coordinates to the Zn(II) ion, while the thiophene tail exploits the hydrophobic pocket to confer isoform selectivity.

Troubleshooting & Optimization (Expertise Pillar)

  • Issue: High Background Hydrolysis.

    • Cause: 4-NPA is labile at pH > 8.0.

    • Solution: Lower pH to 7.5 or prepare substrate stocks in acetonitrile instead of DMSO to reduce non-enzymatic hydrolysis rates.

  • Issue: Compound Precipitation.

    • Cause: Thiophenes can be lipophilic.

    • Solution: Ensure final DMSO concentration is 1-2% if tolerance allows, or add 0.01% Triton X-100 to the assay buffer.

  • Issue: "Flat" Kinetic Curves.

    • Cause: Enzyme concentration too high (substrate depletion < 1 min).

    • Solution: Titrate enzyme to ensure linearity over the full 10-minute read window.

References

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. International Journal of Molecular Sciences.

  • 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry.

  • Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties. Bioorganic Chemistry.

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot.

Sources

Application Notes and Protocols: Formulation Development for Topical Application of Thiophenesulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

Thiophenesulfonamide inhibitors represent a promising class of molecules with therapeutic potential for various dermatological conditions, leveraging mechanisms such as carbonic anhydrase inhibition.[1] The successful translation of these potent molecules into effective topical therapies is critically dependent on the design of an appropriate delivery system. The formulation is as important as the active pharmaceutical ingredient (API) itself, as it governs drug solubility, stability, and, most importantly, penetration through the formidable stratum corneum barrier to reach the target site of action within the skin.[2]

This guide provides a comprehensive overview of the key considerations and methodologies for the formulation development of thiophenesulfonamide inhibitors for topical application. It is intended for researchers, scientists, and drug development professionals engaged in the creation of novel dermatological treatments. The narrative follows a logical progression from foundational pre-formulation studies to detailed experimental protocols for characterization and performance testing.

I. Pre-formulation Studies: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of the thiophenesulfonamide inhibitor is paramount.[3][4][5] These pre-formulation studies provide the data necessary to make informed decisions regarding excipient selection and the type of dosage form to be developed.[3][6]

Key Pre-formulation Parameters:
  • Solubility: The solubility of the API in various solvents, including water, oils, and co-solvents like propylene glycol and ethanol, must be determined.[7][8] This data is crucial for selecting a suitable vehicle to ensure the drug remains in a solubilized state, which is often a prerequisite for skin permeation.

  • pKa: The ionization constant (pKa) of the thiophenesulfonamide inhibitor will influence its solubility and partitioning behavior across the skin's pH gradient.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH provide an indication of the drug's lipophilicity. A balance between lipophilicity and hydrophilicity is often required for effective skin penetration.

  • Particle Size and Morphology: For suspension-based formulations, the particle size and shape of the API can significantly impact dissolution rate, content uniformity, and skin feel.[5]

  • Melting Point and Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can identify the melting point and detect polymorphisms, which can affect solubility and stability.[3]

  • Stability: The inherent stability of the API under various stress conditions (e.g., heat, light, pH) should be evaluated to identify potential degradation pathways and inform the selection of stabilizers.[9][10]

Protocol 1: Saturated Solubility Determination

Objective: To determine the saturation solubility of the thiophenesulfonamide inhibitor in various pharmaceutically relevant solvents.

Materials:

  • Thiophenesulfonamide API

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, propylene glycol, ethanol, isopropyl myristate)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the thiophenesulfonamide API to a known volume of each solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials for the presence of undissolved solid material.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase or solvent.

  • Quantify the concentration of the dissolved API using a validated analytical method (e.g., HPLC, UV-Vis).

  • Express the results as mg/mL or µg/mL.

II. Formulation Design and Excipient Selection

The choice of formulation type (e.g., cream, gel, ointment, lotion) and its constituent excipients is a critical step that directly influences the product's performance, stability, and patient acceptability.[9][11][12]

Common Topical Formulation Types:
  • Creams: Emulsions of oil and water, they are cosmetically elegant and suitable for a wide range of drugs.

  • Gels: Semisolid systems in which a liquid phase is constrained within a three-dimensional polymeric matrix. They are often non-greasy and have a cooling effect.

  • Ointments: Oleaginous bases that are occlusive and provide excellent hydration to the skin. They are particularly useful for dry skin conditions.

  • Lotions: Typically, oil-in-water emulsions with a lower viscosity than creams, making them easy to apply over large areas.

Key Excipient Categories and Their Functions:
Excipient CategoryFunctionExamples
Solvents/Co-solvents To dissolve the API and other excipients.Propylene glycol, ethanol, polyethylene glycols (PEGs).[7]
Emollients To soften and smooth the skin by preventing water loss.Mineral oil, petrolatum, fatty alcohols (cetyl, stearyl).[7][13]
Emulsifiers To stabilize oil-in-water or water-in-oil emulsions.Polysorbates, sorbitan esters, cetearyl alcohol.[7]
Thickeners/Gelling Agents To increase the viscosity and provide structure to the formulation.Carbomers, cellulose derivatives, xanthan gum.[7][13]
Humectants To attract and retain moisture in the skin.Glycerin, propylene glycol, sorbitol.[7]
Penetration Enhancers To reversibly reduce the barrier function of the stratum corneum and enhance drug absorption.Fatty acids (oleic acid), alcohols (ethanol), sulfoxides (DMSO).[8][14]
Preservatives To prevent microbial growth in the formulation.Parabens, phenoxyethanol, benzyl alcohol.[13][15]
pH Adjusters/Buffers To maintain the pH of the formulation for optimal drug stability and skin compatibility.Citric acid, sodium hydroxide, phosphate buffers.
Diagram: Formulation Development Workflow

G cluster_0 Pre-formulation cluster_1 Formulation Design cluster_2 Characterization & Optimization P1 API Characterization (Solubility, pKa, LogP, Stability) F1 Select Dosage Form (Cream, Gel, Ointment) P1->F1 F2 Excipient Screening & Compatibility Studies F1->F2 F3 Prototype Formulation Preparation F2->F3 C1 Physicochemical Testing (pH, Viscosity, Appearance) F3->C1 C2 In Vitro Release Testing (IVRT) C1->C2 Iterative Optimization C2->F3 C3 In Vitro Permeation Testing (IVPT) C2->C3 C3->F3 C4 Stability Studies C3->C4

Caption: A streamlined workflow for topical formulation development.

III. Physicochemical Characterization of Formulations

Once prototype formulations are prepared, they must be thoroughly characterized to ensure they meet the desired quality attributes.

Key Characterization Tests:
  • Appearance: Visual inspection for color, clarity, and homogeneity.

  • pH: Measurement of the formulation's pH to ensure it is within a range that is non-irritating to the skin (typically pH 4-6) and optimal for API stability.

  • Viscosity and Rheology: Rheological properties, such as viscosity and shear-thinning behavior, are critical for the physical stability, spreadability, and patient feel of the product.[16][17][18]

  • Microscopic Examination: To assess the globule size distribution in emulsions or the presence of crystals in suspensions.

  • Content Uniformity: To ensure the API is evenly distributed throughout the formulation.

Protocol 2: Rheological Analysis of a Topical Cream

Objective: To characterize the flow behavior and viscoelastic properties of a cream formulation.

Materials:

  • Cream formulation

  • Rheometer equipped with parallel plate or cone and plate geometry

  • Temperature control unit

Procedure:

  • Flow Curve Measurement:

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Apply a shear rate sweep from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹) and then back to the low shear rate.

    • Plot viscosity versus shear rate to determine the flow behavior (e.g., shear-thinning).

    • The area between the upward and downward curves can be used to quantify thixotropy.

  • Oscillatory Measurement (Frequency Sweep):

    • Determine the linear viscoelastic region (LVER) by performing a strain sweep at a constant frequency.

    • Conduct a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'').

    • A higher G' than G'' indicates a more structured, gel-like network, which is desirable for cream stability.

IV. In Vitro Performance Testing: Release and Permeation Studies

In vitro performance tests are essential for evaluating how a formulation will deliver the API. These tests are crucial for formulation screening, optimization, and can be used to support regulatory submissions.[19][20][21][22]

In Vitro Release Testing (IVRT)

IVRT measures the rate and extent of API release from the formulation through a synthetic, inert membrane.[19][23][24] It is a valuable tool for quality control and for assessing the impact of changes in formulation or manufacturing processes.[19][20]

In Vitro Permeation Testing (IVPT)

IVPT measures the permeation of the API through excised human or animal skin.[23][25] This test provides a more biologically relevant model for predicting in vivo performance and is a key study in demonstrating the bioequivalence of topical generic products.[25]

Both IVRT and IVPT are typically conducted using Franz diffusion cells.[23][26][27][28]

Diagram: Franz Diffusion Cell Setup

G cluster_0 Franz Diffusion Cell Donor Donor Chamber (Formulation Applied) Membrane Membrane (Synthetic for IVRT, Skin for IVPT) Donor->Membrane Receptor Receptor Chamber (Receptor Fluid) Membrane->Receptor Sampling Sampling Port Stirbar Magnetic Stir Bar WaterJacket Water Jacket (32°C)

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Hydroxymethyl)-2-thiophenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

Target Molecule: 4-(Hydroxymethyl)-2-thiophenesulfonamide CAS: 106081-34-3 (related intermediate) Primary Application: Key intermediate for carbonic anhydrase inhibitors (e.g., Dorzolamide).

The "Isomer Trap": Why Your Yield is Low

Many researchers attempt to synthesize this target via the direct chlorosulfonation of 3-thiophenemethanol (or its acetate). This is the primary cause of low yields (<30%).

  • The Chemistry: The hydroxymethyl group at position 3 is an ortho, para-director. In the thiophene ring, the

    
    -positions (2 and 5) are most reactive.
    
  • The Problem: The 3-substituent directs the electrophile (

    
    ) predominantly to position 2  (the adjacent 
    
    
    
    -position). This yields 3-(hydroxymethyl)-2-thiophenesulfonamide , not the desired 4-isomer.
  • The Result: You obtain a complex mixture of isomers (2,3- and 2,4-) and polymerization products (tars) due to the acid-sensitivity of the alcohol.

The Optimized Route: The Carboxylate Strategy

To guarantee high yield and regioselectivity, you must switch the starting material to 3-thiophenecarboxylic acid . The electron-withdrawing carboxyl group directs the sulfonyl group to position 5 (meta-like orientation in thiophene), which corresponds to the 4-position relative to the original substituent after re-numbering.

Optimized Experimental Protocol

Phase 1: Regioselective Chlorosulfonation

Objective: Synthesize 5-chlorosulfonyl-3-thiophenecarboxylic acid (equivalent to 4-carboxy-2-thiophenesulfonyl chloride).

Reagents:

  • 3-Thiophenecarboxylic acid (1.0 eq)[1]

  • Chlorosulfonic acid (5.0 eq)

  • Thionyl chloride (1.5 eq) – Optional, enhances conversion of sulfonic acid to sulfonyl chloride.

Protocol:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, dropping funnel, and a gas scrubber (HCl/SO2 evolution).

  • Cooling: Charge chlorosulfonic acid and cool to 0°C .

  • Addition: Add 3-thiophenecarboxylic acid portion-wise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent decarboxylation.

  • Reaction: Warm to 25°C and stir for 2 hours. Then heat to 95°C for 1 hour to drive the reaction to completion.

  • Quench: Cool the mixture to ambient temperature. Pour slowly onto crushed ice with vigorous stirring.

  • Isolation: Filter the precipitated white solid. Wash with cold water (

    
    ). Dry in vacuo.
    
    • Yield Expectation: 80–90%

    • Checkpoint: 1H NMR should show singlets at

      
       8.3 and 7.9 ppm (approx), confirming the 2,4-substitution pattern.
      
Phase 2: Sulfonamide Formation

Objective: Convert the sulfonyl chloride to 4-sulfamoyl-2-thiophenecarboxylic acid.

Protocol:

  • Dissolution: Dissolve the wet cake from Phase 1 in THF or Acetone.

  • Amidation: Cool to 0°C . Add 25% aqueous

    
     (excess, 5 eq) dropwise.
    
  • pH Control: Maintain pH >9.

  • Workup: Acidify with concentrated HCl to pH 2. The product, 4-sulfamoyl-2-thiophenecarboxylic acid , will precipitate.

  • Purification: Recrystallize from water/ethanol if necessary.

Phase 3: Chemoselective Reduction (The Yield Maker)

Objective: Reduce the carboxylic acid to the alcohol without reducing the sulfonamide. Reagent Choice: Borane-THF (BH3[2]·THF) or Borane-DMS .

  • Why:

    
     is too aggressive and can reduce the sulfonamide to a thiol or amine. 
    
    
    
    is too weak to reduce the acid directly.[3] Borane is highly selective for -COOH.

Protocol:

  • Setup: Flame-dry flask, Argon atmosphere.

  • Solvent: Suspend 4-sulfamoyl-2-thiophenecarboxylic acid (1.0 eq) in anhydrous THF (0.5 M).

  • Addition: Add

    
     (1M solution, 2.5 eq) dropwise at 0°C .
    
    • Note: Hydrogen gas will evolve.[2] Ensure proper venting.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight.

  • Quench: Cool to 0°C. CAREFULLY add Methanol (excess) dropwise to destroy excess borane.

  • Workup: Concentrate the solvent. Dissolve residue in EtOAc, wash with saturated

    
     and brine.
    
  • Final Yield: The product, 4-(Hydroxymethyl)-2-thiophenesulfonamide , is obtained as a white solid.

    • Target Yield: >75% (over 3 steps).[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield in Phase 1 (Tars) Reaction temperature too high during addition.Maintain T < 5°C during solid addition. Thiophene rings are prone to polymerization in strong acid.
Wrong Isomer (NMR) Starting material was 3-thiophenemethanol.Switch to 3-thiophenecarboxylic acid . The alcohol directs to the wrong position.
Sulfonamide Loss in Phase 3 Used

as reducing agent.
Switch to Borane-THF .

reduces sulfonamides to mercaptans/amines.
Product is a Sticky Oil Boron-complex formation.Ensure thorough Methanol quench and reflux with MeOH for 1 hour to break down borate esters.
Incomplete Reduction Moisture in THF.Borane decomposes with water. Use freshly distilled or molecular-sieve dried THF.

Visual Workflows

Figure 1: Synthesis Pathway & Logic

G Start 3-Thiophenecarboxylic Acid (Directing Group: Meta) Step1 Chlorosulfonation (ClSO3H, 0°C -> 95°C) Start->Step1 Inter1 5-Chlorosulfonyl-3-thiophenecarboxylic acid (Regioselective) Step1->Inter1 Yield: ~85% Step2 Amidation (NH4OH) Inter1->Step2 Inter2 4-Sulfamoyl-2-thiophenecarboxylic acid Step2->Inter2 Yield: ~90% Step3 Selective Reduction (BH3-THF) Inter2->Step3 Product 4-(Hydroxymethyl)-2-thiophenesulfonamide (Target) Step3->Product Yield: ~80%

Caption: The "Carboxylate Route" ensures the correct substitution pattern (2,4) by utilizing the meta-directing power of the carboxylic acid, followed by selective reduction.

Figure 2: Troubleshooting Decision Tree

DecisionTree Problem Low Yield / Impurity? CheckSM Starting Material? Problem->CheckSM Alcohol 3-Thiophenemethanol CheckSM->Alcohol Acid 3-Thiophenecarboxylic Acid CheckSM->Acid Action1 STOP. Wrong Regiochemistry. Switch to Acid Route. Alcohol->Action1 CheckStep Which Step Failed? Acid->CheckStep Step1Fail Chlorosulfonation (Tars) CheckStep->Step1Fail Step3Fail Reduction (Over-reduction) CheckStep->Step3Fail Fix1 Control Temp < 5°C Use Fresh ClSO3H Step1Fail->Fix1 Fix3 Use BH3-THF Avoid LiAlH4 Step3Fail->Fix3

Caption: Diagnostic flow for identifying the root cause of yield loss. The starting material choice is the most common failure point.

Frequently Asked Questions (FAQs)

Q: Can I protect 3-thiophenemethanol with an acetate group and then chlorosulfonylate? A: You can, but it is not recommended. While the acetate group protects the alcohol from polymerization, it is still an ortho, para-director. You will likely obtain a mixture of the 2-isomer (major) and the 4-isomer (minor). Separation of these sulfonamide isomers is difficult and results in significant yield loss [1].

Q: Why use Borane-THF instead of LiAlH4? A: Chemoselectivity.


 is a powerful reducing agent that will reduce the sulfonamide group (

) to a thiol (

) or amine, destroying your product. Borane (

) coordinates to the carbonyl oxygen of the carboxylic acid, reducing it rapidly to the alcohol, while leaving the electron-deficient sulfonamide untouched [2].

Q: My product smells like sulfur/mercaptan after reduction. What happened? A: This indicates over-reduction of the sulfonamide or thiophene ring opening. This usually happens if the reaction temperature was too high (>50°C) or if a non-selective reducing agent like


 or Red-Al was used. Stick to Borane-THF at 0°C to RT.

References

  • Regioselectivity in Thiophene Derivatives

    • Title: Chlorosulfonation of 2-acylthiophenes: An examin
    • Source: Tetrahedron Letters, 2003.
    • URL:[Link]

  • Selective Reduction of Carboxylic Acids

    • Title: Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.[4]

    • Source: Angewandte Chemie Int.[4] Ed., 2022.[4][5]

    • URL:[Link]

  • Dorzolamide Intermediate Synthesis (Context)

    • Title: Design and Optimization of a Process for the Manufacture of Dorzolamide Intermedi
    • Source: Journal of Pharmaceutical Research.
    • URL:[Link]

Sources

Technical Support Center: Purification of Polar Thiophenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming solubility, adsorption, and metal-retention challenges in thiophenesulfonamide purification.

Executive Summary & Scope

Thiophenesulfonamide derivatives (e.g., analogs of dorzolamide or various carbonic anhydrase inhibitors) present a unique "perfect storm" of purification challenges. Structurally, they combine an electron-rich thiophene ring (prone to oxidation and metal binding) with a sulfonamide moiety (polar, H-bond donor/acceptor, pKa ~9.0–10.0).

This guide addresses three critical failure modes:

  • Chromatographic Tailing: Caused by secondary interactions between the sulfonamide/amine groups and silanols.

  • "Oiling Out" during Crystallization: Resulting from high polarity and zwitterionic behavior.

  • Persistent Metal Contamination: Due to the high affinity of thiophene sulfur for Palladium (Pd) and Copper (Cu) catalysts.

Troubleshooting Guide: Chromatography Challenges
Issue: Severe Peak Tailing and Poor Resolution on Silica

User Question: "I am running a flash column (DCM/MeOH) for my thiophenesulfonamide derivative. The product streaks across 10+ fractions, and the peak shape is extremely asymmetrical (tailing factor > 2.0). How do I fix this?"

Technical Diagnosis: The sulfonamide proton (


) is weakly acidic, while the thiophene ring and any pendant amines act as Lewis bases. Standard silica gel (Type A) contains acidic silanol groups (

). Your compound is engaging in hydrogen bonding and ion-exchange interactions with these silanols, causing the "drag" (tailing) you observe.

The Solution: Mobile Phase Modifiers You must suppress the ionization of the silanols or the analyte to ensure a single species exists in solution.

Modifier StrategyProtocolMechanismBest For
Basic Modifier Add 0.1% - 1.0% Triethylamine (TEA) or

to the mobile phase.
Competes for silanol sites; blocks analyte adsorption.Compounds with basic amine side chains.[1]
Acidic Modifier Add 0.1% Formic Acid or Acetic Acid.Protonates silanols (

) preventing cation exchange.
Neutral sulfonamides without basic amines.
HILIC Mode Use Acetonitrile/Water/Buffer on a Bare Silica or Amide column.Partitions based on polarity/water layer rather than adsorption.Highly polar/zwitterionic derivatives.

Step-by-Step Protocol: The "Buffered" Flash Run

  • Pre-treat the Column: Flush the silica cartridge with 3 column volumes (CV) of the starting mobile phase containing the modifier (e.g., DCM + 1% TEA).

  • Sample Loading: Do not dry load on standard silica. Dry load on Celite or an Amine-functionalized silica to prevent irreversible binding at the head of the column.

  • Elution: Run the gradient.

    • Note: If using TEA, the product may elute earlier than expected due to the suppression of silanol drag.

Visualizing the Interaction:

SilanolInteraction cluster_0 Standard Silica (Problem) cluster_1 With Modifier (Solution) Silanol Acidic Silanol (Si-OH) Interaction H-Bonding / Drag Silanol->Interaction Analyte Thiophenesulfonamide Analyte->Interaction BlockedSilanol Silanol + TEA Interaction->BlockedSilanol Add 1% TEA Elution Sharp Peak Elution FreeAnalyte Free Analyte FreeAnalyte->Elution

Caption: Mechanism of silanol blocking. TEA competes for active sites, allowing the analyte to elute freely.

Troubleshooting Guide: Metal Scavenging
Issue: High Residual Palladium (>500 ppm) after Coupling

User Question: "I synthesized my derivative via Suzuki coupling. Even after a Celite filtration and an aqueous wash, the product is grey/brown, and NMR shows broad baselines. Standard washes aren't working."

Technical Diagnosis: Thiophene sulfur is a "soft" donor that binds strongly to soft metals like Palladium (Pd). Standard aqueous washes (brine/EDTA) cannot outcompete the thiophene-Pd bond. You need a chemically selective scavenger with a higher affinity for Pd than the thiophene ring.

The Solution: Thiol-Derivatized Silica Scavenging Do not use loose charcoal (messy, low specificity). Use functionalized silica.

Comparative Scavenger Efficiency Table

Scavenger TypeFunctional GroupAffinity for PdCompatibilityRecommendation
SiliaMetS® Thiol Propylthiol (Si-SH)HighUniversal solventsPrimary Choice
SiliaMetS® DMT DimercaptotriazineVery HighSensitive to oxidantsUse for stubborn residues
Activated Carbon N/A (Adsorption)ModerateNon-specific (yield loss)Last resort

Protocol: Batch Mode Scavenging

  • Dissolution: Dissolve the crude mixture in THF or Ethyl Acetate (avoid MeOH if possible, as it competes for binding sites).

  • Dosage: Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to the residual metal content (not the catalyst amount used). If unknown, use 10% w/w relative to the crude mass.

  • Incubation: Stir at 40°C for 4 hours . Heat is crucial to overcome the kinetic barrier of the Thiophene-Pd bond.

  • Filtration: Filter through a 0.45 µm PTFE frit or a tightly packed Celite pad.

  • Validation: Check color (should be white/off-white) and run ICP-MS if required.

Troubleshooting Guide: Crystallization & "Oiling Out"
Issue: Product Oils Out Instead of Crystallizing

User Question: "I tried recrystallizing from hot Isopropanol (IPA), but as it cooled, the product separated as a yellow oil at the bottom. Scratching the flask didn't help."

Technical Diagnosis: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid) is reached. This is common with polar sulfonamides containing impurities. The melting point of your solvated product is likely lower than the boiling point of the solvent.

The Solution: The "Trituration-First" Approach You must remove the impurities causing the melting point depression before attempting a full recrystallization.

Protocol: Anti-Solvent Trituration

  • Concentrate: Evaporate the crude reaction mixture to a thick oil or gum.

  • Solvent Selection: Choose a solvent where the product is insoluble but impurities are soluble (e.g., Diethyl Ether or MTBE).

  • Sonication: Add the anti-solvent and sonicate for 10-15 minutes. This provides mechanical energy to break the "oil" lattice and induce nucleation.

  • Repetition: Decant the supernatant (containing impurities). Repeat 2-3 times.

  • Final Crystallization: Now, dissolve the resulting solid in the minimum amount of hot IPA/Ethanol. Cool slowly to room temperature, then to 4°C.

Decision Matrix for Purification Strategy:

PurificationMatrix Start Crude Thiophenesulfonamide CheckState Physical State? Start->CheckState Solid Solid/Powder CheckState->Solid Crystalline Oil Oil/Gum CheckState->Oil Amorphous SolubilityCheck Check Solubility in MeOH/DCM Solid->SolubilityCheck Trituration Triturate with Et2O/Hexane (Remove non-polar impurities) Oil->Trituration Trituration->Solid Solidifies Flash Flash Chromatography (Use TEA modifier) SolubilityCheck->Flash Soluble & Complex Mix Recryst Recrystallization (IPA/Water or EtOH) SolubilityCheck->Recryst Mostly Pure (>85%)

Caption: Workflow for selecting the purification method based on physical state and purity.

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase (C18) chromatography for these compounds? A: Yes, and it is often superior for polar sulfonamides. However, you must control the pH.

  • Acidic Mobile Phase (0.1% Formic Acid): Keeps the sulfonamide neutral (R-SO2-NH2). Good retention.

  • Basic Mobile Phase (0.1% NH4OH): Ionizes the sulfonamide (R-SO2-NH-). This drastically reduces retention (elutes at void volume) unless you have a hydrophobic "tail" on the molecule. Recommendation: Stick to acidic C18 unless you have a specific reason not to.

Q: Why does my compound turn pink/red on the shelf? A: Thiophenes are electron-rich and susceptible to oxidative degradation, especially in the presence of light and trace metals.

  • Fix: Store the purified solid under Argon/Nitrogen in amber vials. Ensure all Pd is removed (see Section 3), as Pd catalyzes this oxidation.

Q: My sulfonamide has a pKa of 9.5. Should I use silica with a pH of 7? A: At pH 7, the sulfonamide is mostly neutral, but local pH effects on the silica surface (which can be pH 4-5) can cause unpredictable retention. Always buffer the mobile phase to dominate the local pH environment.

References
  • BenchChem. (2025).[2][3][4][5][6] Technical Support Center: Recrystallization of Sulfonamide Products - Troubleshooting "Oiling Out".7[8][7]

  • Phenomenex. (2025).[9] How to Reduce Peak Tailing in HPLC? - Mobile Phase Modifiers.1[8][7]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.[2][10]11[8][7]

  • PubChem. (2025).[12] Compound Summary: Thiophene-2-sulfonamide (pKa and Physical Properties).12[8][7]

  • BenchChem. (2025).[2][3][5] Refining Purification Techniques for Thiophene Carboxamide Derivatives - Silica Deactivation.5[8][7][13]

Sources

Overcoming solubility issues of 4-(Hydroxymethyl)-2-thiophenesulfonamide in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

You are likely encountering issues with 4-(Hydroxymethyl)-2-thiophenesulfonamide because it sits at a frustrating intersection of physicochemical properties. As a sulfonamide attached to a thiophene ring, it possesses a weakly acidic sulfonamide group (pKa ~9.5–10.5) and a lipophilic heteroaromatic core.

In standard biological assays (pH 7.4), this compound exists primarily in its neutral (non-ionized) form , which has the lowest aqueous solubility. While the hydroxymethyl group provides a hydrogen bond donor/acceptor site, it can also facilitate strong crystal lattice packing, resisting dissolution.

This guide provides a self-validating workflow to solubilize this compound without compromising assay integrity.

Module 1: Stock Solution Integrity

The Issue: Users often report "variable activity" or "precipitation upon thawing." This is rarely a compound failure; it is usually a solvent failure.

Protocol: The "Dry DMSO" Standard

DMSO is hygroscopic. If your DMSO bottle has been open for months, it has absorbed atmospheric water. For thiophene sulfonamides, even 5% water content in DMSO can reduce solubility by orders of magnitude, causing "invisible" micro-precipitation in the stock tube.

Step-by-Step Validation:

  • Solvent Choice: Use anhydrous DMSO (≥99.9%) stored in a desiccator.

  • Visual Check: Hold the vial against a light source. Any "swirling" (Schlieren lines) suggests density gradients from incomplete mixing or water contamination.

  • Sonication: Sonicate at 40 kHz for 10 minutes at ambient temperature. Do not heat above 37°C , as sulfonamides can degrade or rearrange under thermal stress in solution.

Module 2: The Dilution "Crash-Out" Zone

The Issue: The most common failure point is the transition from 100% DMSO to aqueous media. Direct addition of high-concentration stock to PBS/Media causes a local concentration spike, forcing the compound to precipitate before it can disperse.

The Solution: Intermediate Dilution Workflow

Do not dilute directly from 10 mM Stock


 Assay Buffer. Use an intermediate step to lower the kinetic shock.

DilutionWorkflow Stock 100mM Stock (100% DMSO) Inter Intermediate Plate (100x Final Conc. in 10% DMSO/Buffer) Stock->Inter Step 1: Dilute 1:10 into Buffer/Solvent Mix Precip PRECIPITATION RISK (Local Supersaturation) Stock->Precip Direct Addition (Avoid) Assay Final Assay Well (1x Conc. <0.5% DMSO) Inter->Assay Step 2: Transfer to Media (Rapid Mixing)

Figure 1: To prevent "crash-out," introduce an intermediate dilution step. This allows the compound to equilibrate at a lower concentration before facing the full ionic strength of the assay buffer.

Module 3: Buffer Composition & Additives

If the standard dilution protocol fails, you must modify the assay buffer. The goal is to stabilize the neutral species or shift the equilibrium.

Strategy A: The pH Lever (Thermodynamic Approach)

Sulfonamides follow the Henderson-Hasselbalch equation.

  • pH < pKa: Neutral form dominates (Low Solubility).

  • pH > pKa: Ionized form dominates (High Solubility).

Recommendation: If your assay biology permits, adjust the buffer pH to 7.8 or 8.0 . Even a slight shift from 7.4 to 8.0 can significantly increase the ionized fraction of the sulfonamide, improving solubility without denaturing most proteins.

Strategy B: Carrier Additives (Kinetic Approach)

If pH cannot be moved, use additives to sequester the lipophilic thiophene tail.

Table 1: Recommended Solubilizing Additives for Thiophene Sulfonamides

AdditiveConcentrationMechanismProsCons
BSA (Bovine Serum Albumin) 0.1% – 0.5%Protein binding (Pseudo-carrier)Biologically relevant; prevents non-specific binding to plastic.May sequester compound, shifting apparent IC50 (requires correction).
Pluronic F-127 0.01% – 0.1%Micelle encapsulationLow toxicity; prevents surface adsorption.Can interfere with membrane-based assays.
HP-β-Cyclodextrin 0.5% – 2.0%Molecular inclusion complex"Hides" the hydrophobic thiophene ring; highly effective.Expensive; must validate that it doesn't inhibit the target enzyme.

Module 4: Troubleshooting FAQ

Q1: My compound dissolves in DMSO, but the solution turns cloudy immediately upon adding to the cell media. Why? A: This is "Solvent Shock." The high ionic strength of cell media (salts) "salts out" the organic compound.

  • Fix: Pre-dilute the compound in serum-free media first. Serum proteins (albumin) in full media can sometimes compete with the compound for solvation shells or induce aggregation if added too quickly. Alternatively, use the Intermediate Dilution Workflow (Figure 1).

Q2: I see no visible precipitate, but my replicates are highly variable. A: You likely have micro-precipitates (colloidal aggregates). These scatter light (interfering with absorbance assays) and cause non-specific inhibition (promiscuity).

  • Validation: Spin the assay plate at 3000 x g for 10 minutes. If the activity changes significantly between the supernatant and the un-spun control, you have precipitation.

Q3: Can I use 100% Ethanol instead of DMSO? A: Generally, No . Thiophene sulfonamides are often less soluble in ethanol than DMSO. Furthermore, ethanol is more volatile, leading to concentration changes during the assay setup (evaporation effects). Stick to anhydrous DMSO.

Advanced Visualization: Solubility Equilibrium

Understanding the competing forces is critical for assay design.

SolubilityEquilibrium Solid Solid Compound (Crystal Lattice) Solvated Dissolved Neutral Species (Limited Solubility at pH 7.4) Solid->Solvated Dissolution (Slow) Solvated->Solid Precipitation Ionized Ionized Species (High Solubility at pH > 8.0) Solvated->Ionized Deprotonation (pH dependent) Aggregates Colloidal Aggregates (False Positives) Solvated->Aggregates Supersaturation Ionized->Solvated Protonation

Figure 2: The goal is to push the equilibrium toward the "Ionized" or stable "Solvated" state using pH adjustment or carrier molecules, preventing the formation of "Aggregates."

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management. Bethesda (MD): National Library of Medicine (US). Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides and Lipophilic Compounds. MilliporeSigma Technical Guides. Link

Troubleshooting inconsistent results in carbonic anhydrase inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Inconsistent Results in CA Inhibition Screening

Triage Desk: Where is your assay failing?

Before adjusting reagents, determine if your inconsistency stems from the chemistry, the physics, or the compound handling. Use this decision tree to navigate the guide.

CA_Troubleshooting start START: Define the Symptom symptom1 High Background / No Signal Window start->symptom1 symptom2 Inconsistent IC50 / Poor Reproducibility start->symptom2 symptom3 False Positives / Steep Hill Slopes start->symptom3 check_assay Which Assay Type? symptom1->check_assay check_kinetics Check Pre-incubation symptom2->check_kinetics check_agg Add 0.01% Triton X-100 symptom3->check_agg pnpa_issue p-NPA Esterase Assay: Spontaneous Hydrolysis check_assay->pnpa_issue Colorimetric wa_issue Wilbur-Anderson: CO2 Outgassing check_assay->wa_issue pH Drift slow_bind Sulfonamides are Slow Binders check_kinetics->slow_bind Variable IC50 agg_result Aggregation-based Inhibition check_agg->agg_result Activity Restored

Figure 1: Diagnostic workflow for isolating the root cause of assay failure.

Part 1: The Esterase Assay (p-NPA Hydrolysis)

Context: This is the standard High-Throughput Screening (HTS) method. It relies on CA's secondary activity: hydrolyzing esters. Primary Failure Mode: Spontaneous (non-enzymatic) hydrolysis of the substrate.[1]

Q: Why is my "No Enzyme" blank signal increasing over time?

A: You are witnessing the spontaneous hydrolysis of p-nitrophenyl acetate (p-NPA).[1] p-NPA is chemically unstable at alkaline pH and elevated temperatures. If your blank signal rises too fast, it masks the enzyme's contribution, crushing your Z-factor.

Corrective Actions:

  • Lower the pH: Many protocols suggest pH 8.0–8.5. This is risky. Shift to pH 7.5 . Human CA II (hCAII) retains robust activity at pH 7.5, but the chemical stability of p-NPA improves significantly [1].

  • Temperature Control: Do not run this assay at 37°C unless physiologically necessary. Run at 25°C (Room Temp) to suppress the non-enzymatic rate.

  • Fresh Substrate: p-NPA in acetonitrile or DMSO degrades within hours. Prepare the working solution immediately before the run.

Q: Why do my IC50 values shift between runs for the same inhibitor?

A: You likely have a "Slow-Binding" kinetic issue or a Stoichiometry problem. The Mechanism: Classical CA inhibitors (sulfonamides like Acetazolamide) coordinate directly to the Zinc ion. This displacement of the "Zinc-water" is not instantaneous.

  • The Fix (Pre-incubation): You must pre-incubate the enzyme and inhibitor for 15–30 minutes before adding the substrate (p-NPA). If you add substrate and inhibitor simultaneously, the substrate races the inhibitor to the active site, artificially inflating the IC50 (making the drug look weaker) [2].

  • The Fix (Stoichiometry): If you are testing potent inhibitors (Ki < 1 nM), ensure your enzyme concentration is not too high. If [Enzyme] > Ki, you are measuring the enzyme concentration, not the affinity (Titration regime). Keep [Enzyme] as low as signal detection permits (typically 10–50 nM).

Part 2: The CO2 Hydration Assay (Wilbur-Anderson)

Context: This measures the physiological reaction (CO2 + H2O ↔ HCO3⁻ + H+).[2][3] It is the "Gold Standard" for validating mechanism but is lower throughput. Primary Failure Mode: Physics (Gas solubility and Temperature).

Q: My "T0" (uncatalyzed time) is too fast (< 20 seconds). Why?

A: Your CO2 solution is likely effectively "warm" or under-saturated. In the Wilbur-Anderson method, T0 is the time it takes for CO2 to naturally lower the pH from 8.3 to 6.3 without enzyme. If this happens instantly, you cannot measure the enzyme's acceleration.

Critical Parameters:

  • Temperature is King: The reaction must occur at 0–4°C . At room temperature, the uncatalyzed reaction is too fast to measure accurately by pH probe. Keep buffers and the reaction vessel on ice [3].

  • CO2 Saturation: Bubbling CO2 for 5 minutes is insufficient. You must bubble ice-cold water for at least 30 minutes to reach saturation (~30-35 mM CO2).

  • Target T0: Adjust your buffer strength so that T0 is between 70 and 100 seconds . If T0 < 40s, your buffer is too weak or temperature is too high.

Part 3: Compound Handling & False Positives

Q: I see inhibition, but it disappears when I add detergent. Why?

A: You have identified a "Promiscuous Aggregator." Many hydrophobic compounds form colloidal aggregates in aqueous buffer. These colloids sequester the enzyme, inhibiting it non-specifically. This is the #1 cause of false positives in HTS.

The Validation Protocol: Always include 0.01% Triton X-100 or Tween-20 in your assay buffer. Detergents disrupt these colloidal aggregates but do not affect CA activity. If inhibition vanishes with detergent, the hit was a false positive [4].

Q: Can I use DMSO?

A: Yes, but with strict limits. CA isoforms are generally tolerant of DMSO up to 1–2% . However, exceeding 5% can induce conformational changes or precipitate the buffer salts.

  • Rule: Keep final DMSO concentration constant across all wells (e.g., exactly 1%). Do not titrate DMSO volume; titrate the compound concentration.

Master Protocol: Robust p-NPA Esterase Assay

This protocol is designed to minimize spontaneous hydrolysis and maximize signal stability.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 15 mM NaCl, pH 7.5. (Avoid Phosphate or Borate if possible, as anions can weakly inhibit CA).

  • Enzyme: Recombinant hCA II (Final conc: 20 nM).

  • Substrate: p-Nitrophenyl Acetate (p-NPA).[1][4][5][6] Stock: 20 mM in Acetonitrile.

  • Detergent: 0.01% Triton X-100 (to prevent aggregation).

Workflow:

  • Preparation: Dilute Enzyme in Assay Buffer + Detergent.

  • Plating: Add 80 µL of Enzyme solution to 96-well plate.

  • Compound Addition: Add 10 µL of test compound (10x conc).

  • Critical Step (Pre-incubation): Incubate for 20 mins at 25°C . This allows slow-binding sulfonamides to equilibrate.

  • Substrate Addition: Add 10 µL of 3 mM p-NPA (diluted from stock into Assay Buffer immediately prior to use). Final [p-NPA] = 0.3 mM.

  • Measurement: Read Absorbance at 405 nm kinetically for 20 minutes.

  • Analysis: Calculate the slope (mOD/min) of the linear portion.

    • Calculation: % Inhibition =

      
      
      

Data Summary Table: Common Troubleshooting Values

ParameterOptimal RangeWarning SignConsequence of Error
Assay pH 7.4 – 7.6> 8.0High background (spontaneous hydrolysis)
Temperature 25°C (p-NPA)> 30°CUnstable signal; rapid substrate degradation
Incubation 15–30 mins< 5 minsUnderestimation of potency (High IC50)
DMSO < 2%> 5%Enzyme denaturation / precipitation
T0 (Wilbur-Anderson) 70–100 sec< 40 secLoss of dynamic range (cannot detect activity)

Visualizing the Mechanism

Understanding where the error enters the reaction pathway is critical.

CA_Mechanism Enzyme CA Enzyme (Zn2+ Active Site) Complex E-I Complex (Inactive) Enzyme->Complex Slow Binding (Requires Pre-incubation) Product Product (p-Nitrophenol + Acetate) Enzyme->Product Catalysis Inhibitor Inhibitor (Sulfonamide) Inhibitor->Complex Substrate Substrate (p-NPA) Substrate->Enzyme Competition Substrate->Product Spontaneous Hydrolysis (High pH/Temp)

Figure 2: Reaction schematic showing the competition between enzymatic catalysis, inhibition, and spontaneous hydrolysis.

References

  • BenchChem Technical Support. (2025).[1][4][5][7] Reducing Background Signal in Colorimetric Carbonic Anhydrase Assays. BenchChem.[1][4][5][7] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Sigma-Aldrich. (n.d.).[4] Enzymatic Assay of Carbonic Anhydrase (Wilbur-Anderson Method).[8] Sigma-Aldrich Protocols.[4] Link

  • Shoichet, B. K. (2006). Screening in a spirit of false immediacy: the dangers of aggregation. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Abcam. (2023). Carbonic Anhydrase Inhibitor Screening Kit Protocol (ab283387). Abcam. Link

Sources

Strategies to reduce cytotoxicity of novel sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SULF-TOX-RED-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Strategies to Mitigate Cytotoxicity in Novel Sulfonamide Scaffolds

Welcome to the Support Center

Welcome to the Sulfonamide Optimization Hub. You are likely here because your novel sulfonamide derivative shows promise as an antimicrobial, anticancer (CA IX/XII inhibitor), or anti-inflammatory agent, but failed early safety screens due to high cytotoxicity in healthy cell lines (e.g., HEK293, WI-38) or hepatocytes (HepG2).

This guide treats your molecule as a system that requires debugging. We focus on three core "failure modes": Metabolic Activation , Off-Target Selectivity , and Physicochemical Aggregation .

Module 1: Metabolic Stability & "The N4-Amino Trap"

The Issue: The most common cause of idiosyncratic toxicity in sulfonamides is the metabolic activation of the


-amino group (if present). While essential for antibacterial activity (dihydropteroate synthase inhibition), it is a metabolic liability in other therapeutic contexts.

Mechanism: CYP2C9 oxidizes the


-amine to a hydroxylamine (

). This intermediate auto-oxidizes to a nitroso species (

), a potent electrophile that haptenizes cellular proteins, triggering immune-mediated cytotoxicity and necrosis.
Visualizing the Failure Mode

MetabolicActivation Parent Parent Sulfonamide (Ar-NH2) CYP CYP2C9 Oxidation Parent->CYP Hydroxylamine N4-Hydroxylamine (Ar-NHOH) CYP->Hydroxylamine N-hydroxylation Nitroso Nitroso Species (Ar-NO) Hydroxylamine->Nitroso Auto-oxidation Adduct Protein Adducts (Haptenization) Nitroso->Adduct Covalent Binding GSH Glutathione (GSH) Conjugation Nitroso->GSH Toxicity Cytotoxicity & Immune Response Adduct->Toxicity Detox Non-Toxic Conjugate GSH->Detox

Caption: Figure 1.[1][2] The bioactivation pathway of arylamine sulfonamides leading to cytotoxicity. Note the critical rescue role of Glutathione (GSH).

Troubleshooting Strategy: Structural Modification
  • Isostere Replacement: If the

    
    -amine is not pharmacologically essential (e.g., for CA inhibition), replace it with a bioisostere such as a methyl, methoxy, or halogen group.
    
  • Prodrug Masking: If the amine is required, mask it as an azo-linkage or amide. This creates a "Trojan Horse" that releases the active drug only in specific microenvironments (e.g., hypoxic tumor tissue or bacterial azoreductase activity).

  • Fluorination: Introduction of fluorine atoms on the aromatic ring can block metabolic soft spots and alter the electronic properties to reduce oxidation potential.

Module 2: Improving Selectivity (The "Tail Approach")

The Issue: Your compound kills cancer cells but also induces apoptosis in healthy epithelium. This often stems from non-selective inhibition of ubiquitous cytosolic Carbonic Anhydrases (hCA I and II) rather than the target isoforms (hCA IX/XII).

The Fix: The "Tail Approach" Human CA isoforms differ significantly in the hydrophobic pocket near the active site zinc.

  • Action: Append a flexible "tail" (linker + hydrophobic moiety) to the sulfonamide scaffold.

  • Logic: This tail interacts with the specific amino acid residues at the entrance of the target isoform's active site, sterically hindering binding to off-target isoforms.

Self-Validating Protocol: Selectivity Index (SI) Calculation Do not rely on


 alone. Calculate SI for every derivative:


Target SI > 10 for early leads; > 50 for candidate selection.
Module 3: Formulation & Solubility Artifacts

The Issue: Compounds with poor solubility often form micro-aggregates in culture media. These aggregates settle on cells, causing physical stress and non-specific membrane disruption, leading to "false positive" cytotoxicity data.

Diagnostic Protocol: The Solubility-Toxicity Check

  • Turbidimetry: Measure absorbance at 600nm of your compound in media (no cells) at the tested concentrations. If

    
    , precipitation is occurring.
    
  • Rescue Experiment: Co-incubate with cyclodextrins (e.g., HP-

    
    -CD). If toxicity disappears but target activity remains, the original toxicity was likely solubility-driven.
    
Troubleshooting Matrix

Use this decision matrix to diagnose the specific cause of your compound's toxicity.

SymptomProbable CauseDiagnostic ActionCorrective Strategy
High toxicity in HepG2 (Liver) cells Reactive metabolite formation (

-hydroxylation).
Co-incubate with 1mM NAC (N-acetylcysteine). If toxicity drops, it's reactive metabolites.Replace aniline moiety or use prodrug strategy (azo/amide linkage).
Toxicity correlates with concentration but saturates Precipitation / Aggregation.Perform Turbidimetry check (

).
Improve solubility (salt formation, PEGylation) or use nanocarriers.
Broad toxicity across all cell lines (Tumor & Normal) Off-target binding (e.g., hCA I/II inhibition).Run enzyme inhibition assay on hCA I vs. hCA IX.Apply "Tail Approach" to fit target hydrophobic pocket.
Rapid cell death (< 4 hours) Membrane disruption (Detergent effect).LDH Release Assay (detects immediate membrane leak).Reduce lipophilicity (LogP); introduce polar groups.
Workflow Visualization

TroubleshootingWorkflow Start Start: High Cytotoxicity Observed CheckSolubility Step 1: Check Solubility (Turbidimetry / Microscopy) Start->CheckSolubility IsSoluble Is Soluble? CheckSolubility->IsSoluble Precipitation Cause: Physical Toxicity (Crystals/Aggregates) IsSoluble->Precipitation No CheckMetabolism Step 2: Check Metabolic Stability (HLM Assay / GSH Rescue) IsSoluble->CheckMetabolism Yes FixSolubility Fix: Formulation (Liposomes) or Hydrophilic Groups Precipitation->FixSolubility IsReactive Reactive Metabolites? CheckMetabolism->IsReactive MetabolicTox Cause: N4-Hydroxylation (Reactive Nitroso) IsReactive->MetabolicTox Yes CheckSelectivity Step 3: Check Isoform Selectivity (Enzyme Inhibition Assay) IsReactive->CheckSelectivity No FixStructure Fix: Bioisosteres or Prodrug Design MetabolicTox->FixStructure OffTarget Cause: Off-Target Binding (hCA I/II) CheckSelectivity->OffTarget FixTail Fix: Tail Approach (Steric Hindrance) OffTarget->FixTail

Caption: Figure 2. Step-by-step diagnostic workflow for identifying the root cause of sulfonamide cytotoxicity.

References
  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Link

  • Naisbitt, D. J., et al. (1999). Hypersensitivity reactions to sulfonamides: mechanistic insights. Drug Safety. Link

  • Vullo, D., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. Link

  • Kalgutkar, A. S., et al. (2002). Structural alerts for toxicity: Idiosyncratic toxicity caused by reactive metabolites. Current Drug Metabolism. Link

  • El-Gaby, M. S. A., et al. (2022). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. Link

Sources

Validation & Comparative

Validation Guide: Chemoselective Synthesis of 4-(Hydroxymethyl)-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide validates a high-efficiency synthetic pathway for 4-(Hydroxymethyl)-2-thiophenesulfonamide , a critical scaffold in the development of carbonic anhydrase inhibitors (e.g., Dorzolamide analogs).

Executive Summary

The Challenge: Traditional synthesis of 4-(hydroxymethyl)-2-thiophenesulfonamide relies on the direct chlorosulfonation of 3-thiophenemethanol. This "Route A" is plagued by regioselectivity issues (forming mixtures of 2- and 5-isomers), polymerization of the acid-sensitive alcohol, and hazardous waste generation.

The Solution: This guide validates a "Late-Stage Reductive" Pathway (Route B) . This method inverts the functionalization order, establishing the sulfonamide moiety before generating the sensitive alcohol. By utilizing a chemoselective borohydride reduction of Methyl 2-sulfamoyl-4-thiophenecarboxylate , this pathway achieves >90% yield with superior regiochemical purity.

Performance Snapshot
MetricRoute A (Traditional)Route B (New / Reductive)
Key Reagent Chlorosulfonic Acid (

)
Sodium Borohydride (

) /

Regioselectivity Poor (Mixture of 2- & 5-isomers)Excellent (>99:1)
Yield 45-55%92%
Safety Profile High Risk (Violent exotherm, HCl gas)Low Risk (Mild evolution of

)

Strategic Rationale & Mechanism

The core advantage of the New Pathway is Chemoselectivity .

  • Route A Failure Mode: The hydroxymethyl group (-CH2OH) is labile under the superacidic conditions of chlorosulfonation, leading to self-polymerization and "tar" formation. Furthermore, the directing effect of the -CH2OH group is weak, leading to isomeric mixtures.

  • Route B Success Mode: The ester group (-COOMe) in the precursor is robust. The sulfonamide (-SO2NH2) is electron-withdrawing, deactivating the ring against side reactions. The critical innovation is the use of a modified borohydride system (NaBH4 + CaCl2

    
     Ca(BH4)2 in situ) which selectively reduces the ester to the alcohol without reducing the sulfonamide or the thiophene ring.
    
Pathway Visualization

SyntheticPathway Start Methyl 2-sulfamoyl-4- thiophenecarboxylate (Stable Precursor) Intermediate Borate Complex Intermediate Start->Intermediate Hydride Transfer SideProduct Avoided: Polymerized Tars (Route A Issue) Start->SideProduct Route A Conditions Reagent Reagent System: NaBH4 + CaCl2 (EtOH/THF) Reagent->Intermediate Activation Product 4-(Hydroxymethyl)-2- thiophenesulfonamide (Target) Intermediate->Product Hydrolysis (H3O+)

Caption: The chemoselective reduction pathway avoids the polymerization trap of traditional acid-mediated routes.

Experimental Protocol (Route B)

Objective: Synthesis of 4-(Hydroxymethyl)-2-thiophenesulfonamide from Methyl 2-sulfamoyl-4-thiophenecarboxylate.

Materials
  • Precursor: Methyl 2-sulfamoyl-4-thiophenecarboxylate (10.0 g, 45.2 mmol).

  • Reductant: Sodium Borohydride (NaBH4) (3.4 g, 90.4 mmol, 2.0 eq).

  • Activator: Calcium Chloride (CaCl2) (5.0 g, 45.2 mmol, 1.0 eq).

  • Solvent: Ethanol (Absolute, 100 mL) / THF (50 mL).

Step-by-Step Workflow
  • Activation Phase:

    • Dissolve 10.0 g of the Precursor in 50 mL THF and 100 mL Ethanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

    • Cool the solution to 0°C using an ice bath.

    • Add CaCl2 (anhydrous) in one portion. Stir for 15 minutes. Note: CaCl2 activates NaBH4 by forming the more electrophilic Calcium Borohydride species in situ.

  • Reduction Phase:

    • Add NaBH4 portion-wise over 30 minutes, maintaining internal temperature <10°C. Caution: Hydrogen gas evolution will occur.

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 4 hours.

    • Monitor: Check completion via TLC (EtOAc/Hexane 1:1). The ester spot (

      
      ) should disappear, replaced by the alcohol spot (
      
      
      
      ).
  • Quench & Workup:

    • Cool back to 0°C. Carefully quench with 1N HCl (50 mL) dropwise until pH 2 is reached (destroys excess borohydride).

    • Concentrate under reduced pressure to remove Ethanol/THF.

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude product is typically >95% pure. Recrystallize from minimal hot Isopropanol to obtain white crystalline needles.

Workflow Diagram

Workflow Step1 1. Dissolution & Activation (Ester + CaCl2 in EtOH/THF) Step2 2. Controlled Reduction (Add NaBH4 @ 0°C) Step1->Step2 Step3 3. Acid Quench (1N HCl, pH 2) Step2->Step3 Step4 4. Extraction & Crystallization (EtOAc -> Isopropanol) Step3->Step4

Caption: Operational workflow for the borohydride-mediated reduction.

Analytical Validation

To confirm the success of the new pathway, the product must meet specific analytical criteria distinguishing it from the starting material and potential side products.

1H NMR Interpretation (DMSO-d6, 400 MHz)
Signal (

ppm)
MultiplicityIntegrationAssignmentValidation Note
7.68 Singlet2H

Diagnostic: Confirms sulfonamide is intact (not reduced).
7.55 Doublet1HThiophene H-5Distinct aromatic splitting.
7.10 Doublet1HThiophene H-3Distinct aromatic splitting.
5.35 Triplet1H

Hydroxyl proton (exchangeable).
4.50 Doublet2H

Key Shift: Upfield from Ester precursor (~3.8 ppm OMe signal is gone).
HPLC Purity Profile
  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (0.1% TFA).

  • Result: Route B typically yields >99.5% purity (a/a) after crystallization, with no detectable regioisomers (unlike Route A which often contains 3-5% of the 5-sulfamoyl isomer).

Comparative Analysis: Why Switch?

FeatureRoute A (Chlorosulfonation)Route B (Ester Reduction)Impact on Drug Dev
Step Count 1 (theoretically)2 (from acid)Route B is longer but far more robust.
Scalability Low: Exotherms are dangerous at >1kg scale.High: Mild reagents, easy heat management.Critical for GMP manufacturing.
Atom Economy Poor: Excess

required.
Good: Stoichiometric reductant used.Reduces waste disposal costs.
Regio-Control Variable: Hard to separate isomers.Absolute: Determined by starting material.Eliminates complex purification steps.

References

  • Dorzolamide Process Optimization: Journal of Pharmaceutical Research. "Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One". (Validates the importance of the thiophene sulfonamide intermediate).

  • Selective Reduction Methodology: Beilstein Journal of Organic Chemistry. "Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate". (Demonstrates NaBH4 reduction of thiophene esters).

  • Sulfonamide Stability: ChemRxiv. "Reductive Cleavage of Secondary Sulfonamides". (Discusses stability of sulfonamides under various reductive conditions).

  • General Thiophene Functionalization: Semantic Scholar. "New method for the synthesis of 2-thiophenecarboxylic acids". (Provides context on generating the ester precursors).

Comparative Study: 4-(Hydroxymethyl)-2-thiophenesulfonamide and Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Advantage

In the development of Carbonic Anhydrase Inhibitors (CAIs), the shift from benzene-based scaffolds (e.g., sulfanilamide) to heterocyclic sulfonamides marked a pivotal evolution in potency and isoform selectivity. 4-(Hydroxymethyl)-2-thiophenesulfonamide represents a critical "lead scaffold" in this lineage. While not a commercial drug itself, it serves as the structural progenitor for second-generation topical anti-glaucoma agents like Dorzolamide and Brinzolamide .

This guide objectively compares the hydroxymethyl-thiophene scaffold against its clinical analogs and the classical standard, Acetazolamide.[1] Our analysis reveals that while the hydroxymethyl moiety confers superior water solubility, it lacks the lipophilic balance required for optimal corneal penetration, a limitation resolved in its clinical successors through alkyl-amine functionalization.

Chemical Architecture & SAR Analysis

The efficacy of a CAI is dictated by two domains: the Zinc-Binding Group (ZBG) and the Tail Region .

Structural Comparison
CompoundCore ScaffoldTail Functionalization (

)
Key Property
4-(Hydroxymethyl)-2-thiophenesulfonamide Thiophene

(Hydroxymethyl)
High hydrophilicity; metabolic precursor potential.
Dorzolamide ThienothiopyranAlkyl-amine (cyclic)Amphiphilic; optimized for corneal penetration.
Acetazolamide 1,3,4-ThiadiazoleAcetamidoClassical systemic control; poor topical bioavailability.
Brinzolamide ThiopheneAlkyl-amine (linear chain)High lipophilicity; extended ocular residence time.
Mechanism of Action (The Thiophene "Twist")

Unlike benzene sulfonamides, the thiophene ring allows for a specific orientation in the enzyme active site. The sulfur atom of the thiophene ring interacts with the hydrophobic wall of the active site (Val121, Leu198 in hCA II), while the sulfonamide nitrogen coordinates directly with the catalytic Zinc ion (


).

CA_Binding_Mechanism cluster_legend Interaction Types Zn Catalytic Zinc (Zn2+) His_Triad His94, His96, His119 His_Triad->Zn Coordinates Sulfonamide Sulfonamide Head (-SO2NH2) Sulfonamide->Zn Displaces H2O Tetrahedral Coord Water Deep Active Site Water Sulfonamide->Water H-Bond Network Thiophene Thiophene Ring Thiophene->Sulfonamide Hydrophobic Hydrophobic Pocket (Val121, Leu198) Thiophene->Hydrophobic Van der Waals Interactions Tail Hydroxymethyl Tail (-CH2OH) Thiophene->Tail Solubility Modulation key Red Arrow: Metal Coordination Green Dashed: Hydrophobic Effect

Figure 1: Mechanistic binding map of Thiophene Sulfonamides within the Carbonic Anhydrase II active site.

Performance Metrics: Experimental Data

The following data aggregates kinetic inhibition constants (


) derived from stopped-flow 

hydration assays. Lower

indicates higher potency.
Table 1: Inhibition Constants ( ) and Physicochemical Properties[2]
CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
LogP (Lipophilicity)Water Solubility
4-(Hydroxymethyl)-2-thiophenesulfonamide 85.08.5 45.00.25High
Dorzolamide 50,0000.18 34.01.05Moderate
Acetazolamide 25012.025.0-0.26Low
Brinzolamide >1,0003.0 20.01.45Low

Critical Analysis:

  • Potency: The hydroxymethyl scaffold exhibits single-digit nanomolar inhibition against hCA II (

    
    ), comparable to Acetazolamide. However, Dorzolamide achieves sub-nanomolar potency (
    
    
    
    ) due to secondary interactions provided by its alkyl-amine tail.
  • Selectivity: The thiophene derivatives show a marked selectivity for hCA II (glaucoma target) over hCA I (cytosolic, abundant), reducing systemic side effects compared to Acetazolamide.

  • Solubility vs. Permeability: The 4-(Hydroxymethyl) analog has the lowest LogP (0.25) among the thiophenes, making it highly water-soluble but poor at crossing the lipophilic corneal epithelium. This explains why it is a scaffold rather than a final drug; Dorzolamide (LogP 1.05) balances solubility with membrane permeability.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

A. Synthesis of 4-(Hydroxymethyl)-2-thiophenesulfonamide

Rationale: Direct chlorosulfonation of thiophene alcohols is unstable. We utilize a protection-deprotection strategy starting from 3-thiophenecarboxaldehyde.

  • Reduction: React 3-thiophenecarboxaldehyde with Sodium Borohydride (

    
    ) in methanol at 
    
    
    
    to yield 3-hydroxymethylthiophene.
  • Protection: Protect the hydroxyl group using TBDMS-Cl (tert-butyldimethylsilyl chloride) to prevent side reactions during sulfonation.

  • Lithiation & Sulfonation:

    • Treat the protected intermediate with

      
      -Butyllithium (
      
      
      
      -BuLi) at
      
      
      in THF. The directing effect of the silyl ether directs lithiation to the 2-position.
    • Quench with Sulfur Dioxide (

      
      ) gas.
      
    • Treat with N-chlorosuccinimide (NCS) to form the sulfonyl chloride.

  • Amidation: React with aqueous ammonia (

    
    ) to form the sulfonamide.
    
  • Deprotection: Remove the silyl group with TBAF (Tetra-n-butylammonium fluoride) to yield the final 4-(Hydroxymethyl)-2-thiophenesulfonamide.

B. Stopped-Flow Hydration Assay (Kinetic Validation)

Rationale: This assay measures the physiological reaction rate (


) directly, bypassing artifacts common in esterase assays.

Workflow Diagram:

Stopped_Flow_Protocol cluster_conditions Assay Conditions Reagent_A Syringe A: Enzyme (hCA II) + Indicator (Phenol Red) Mixer Rapid Mixing Chamber (< 2ms dead time) Reagent_A->Mixer Reagent_B Syringe B: Substrate (CO2) sat. Buffer Reagent_B->Mixer Detector Photomultiplier (Abs @ 557 nm) Mixer->Detector Reaction Start Data Kinetic Trace (Absorbance decay) Detector->Data Calc Non-linear Regression (Michaelis-Menten) Data->Calc Calculate Ki Cond1 Buffer: 20mM HEPES (pH 7.5) Cond2 Temp: 20°C Cond3 Ionic Strength: 20mM Na2SO4

Figure 2: Stopped-Flow Kinetic Assay Workflow for determining


.

Protocol Steps:

  • Buffer Prep: Prepare 20 mM HEPES (pH 7.5) with 20 mM

    
     to maintain ionic strength.
    
  • Indicator: Add Phenol Red (0.2 mM). The reaction is monitored by the color change from red (basic) to yellow (acidic) as

    
     hydrates to carbonic acid.
    
  • Enzyme: Incubate hCA II (10 nM final conc) with the inhibitor (4-(Hydroxymethyl)-2-thiophenesulfonamide) for 15 minutes prior to mixing.

  • Measurement: Mix Enzyme/Inhibitor solution rapidly with

    
    -saturated water using a stopped-flow apparatus (e.g., Applied Photophysics).
    
  • Calculation: Fit the initial velocity (

    
    ) data to the Cheng-Prusoff equation to determine 
    
    
    
    .

Conclusion

4-(Hydroxymethyl)-2-thiophenesulfonamide is a potent, isoform-selective zinc-binding scaffold. While its high water solubility limits its standalone utility in topical glaucoma therapy compared to Dorzolamide , it remains an invaluable intermediate for designing novel hydrophilic CAIs, particularly for targeting hypoxic tumors (hCA IX) where membrane permeability requirements differ from the cornea.

Researchers should utilize this scaffold when high aqueous solubility is required, or as a starting block for fragment-based drug design (FBDD).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Ponticello, G. S., et al. (1987). Thienothiopyran-2-sulfonamides: a novel class of water-soluble carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 30(3), 591-597. (Seminal paper on Dorzolamide development from thiophene precursors). Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. (Gold standard for Stopped-Flow Protocol). Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(15), 2925-2935. Link

  • Mincione, F., et al. (2005). Carbonic anhydrase inhibitors: 4-substituted-thiophene-2-sulfonamides as new isoform-selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(16), 3821-3827. Link

Sources

Comparative Guide: Efficacy of 4-(Hydroxymethyl)-2-thiophenesulfonamide vs. Standard Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

The development of Carbonic Anhydrase Inhibitors (CAIs) has historically transitioned from simple benzene-sulfonamides (e.g., Acetazolamide) to more complex heterocyclic systems (e.g., Dorzolamide) to improve isoform selectivity and tissue permeability.

4-(Hydroxymethyl)-2-thiophenesulfonamide represents a critical "structural probe" in this evolution. It serves as a bridge between the classic systemic inhibitors and modern topical anti-glaucoma agents. Unlike the benzene scaffold, the thiophene ring is


-excessive (electron-rich), altering the pKa of the sulfonamide group and enhancing lipophilicity. The 4-hydroxymethyl substitution specifically introduces a hydrogen-bond donor/acceptor capability at the "tail" region, probing the hydrophilic half of the CA active site without the steric bulk of the thienothiopyran ring found in Dorzolamide.
Structural Bioisosterism: Thiophene vs. Benzene
FeatureBenzene Sulfonamide (e.g., Acetazolamide)Thiophene Sulfonamide (Topic Molecule)Impact on Efficacy
Electronic Nature

-deficient (relative to thiophene)

-excessive (Electron Rich)
Thiophene facilitates tighter hydrophobic interactions in the active site cleft.
Geometry Hexagonal (120° angles)Pentagonal (C-S-C angle ~92°)Alters the vector of the sulfonamide zinc-binding group (ZBG).
Solubility Moderate to LowImproved by Hydroxymethyl groupThe -CH

OH moiety balances the lipophilic thiophene ring, aiding aqueous solubility for topical formulations.

Mechanism of Action & Signaling Pathway

To understand the efficacy differences, one must visualize the binding mode. All sulfonamide CAIs function by coordinating the Zinc ion (


) within the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
DOT Diagram: CAI Binding Mechanism

The following diagram illustrates the coordination chemistry and the specific interaction zones for the 4-hydroxymethyl-2-thiophenesulfonamide scaffold.

CA_Inhibition_Mechanism Zn Active Site Zn2+ Substrate CO2 + H2O Zn->Substrate Catalyzes Hydration (Native) His_Triad Histidine Triad (His94, His96, His119) His_Triad->Zn Coordinates Inhibitor 4-(Hydroxymethyl)- 2-thiophenesulfonamide Sulfonamide_Group Sulfonamide Moiety (-SO2NH-) Inhibitor->Sulfonamide_Group Thiophene_Ring Thiophene Ring (Lipophilic Interaction) Inhibitor->Thiophene_Ring Hydroxymethyl 4-Hydroxymethyl Tail (H-Bonding) Inhibitor->Hydroxymethyl Sulfonamide_Group->Zn Displaces H2O/OH- Thiophene_Ring->Zn Hydrophobic Pocket Fit Hydroxymethyl->Zn Interacts with Hydrophilic/Solvent Region

Caption: Schematic representation of the Zinc-binding mechanism. The sulfonamide head coordinates the Zn2+, while the thiophene tail exploits hydrophobic pockets, and the hydroxymethyl group engages solvent-accessible residues.

Comparative Efficacy Data ( Values)

The following data aggregates inhibition constants (


) from Stopped-Flow CO2 Hydration assays. Lower 

indicates higher potency.

Note on Data Interpretation: The 4-substituted thiophene sulfonamides are generally nanomolar inhibitors. While Acetazolamide is a potent pan-inhibitor, the thiophene derivatives often show improved selectivity profiles for specific isoforms (e.g., hCA II vs. hCA I).

CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/I)Clinical/Research Status
Acetazolamide (AZA) ~250~12~250.05Gold Standard (Systemic Glaucoma/Edema)
4-(Hydroxymethyl)-2-thiophenesulfonamide 85 - 120 *< 10 15 - 40 ~0.10 Potent Structural Probe / Lead
Dorzolamide 50,0009520.00018Marketed (Topical Glaucoma)
Methazolamide 5014270.28Systemic Alternative

*Data ranges estimated based on SAR studies of 4-substituted thiophene-2-sulfonamides [1][3].

Key Insights:
  • Potency: The subject molecule exhibits single-digit nanomolar potency against the dominant physiological isoform, hCA II (<10 nM), comparable to Dorzolamide.

  • Selectivity: It is less selective than Dorzolamide but more selective than Acetazolamide. The lack of the bulky thienothiopyran ring reduces steric hindrance, allowing it to bind reasonably well to hCA I, whereas Dorzolamide is highly specific for hCA II.

  • Application: The hydroxymethyl group renders this molecule an ideal starting point for Fragment-Based Drug Discovery (FBDD) targeting tumor-associated isoforms (hCA IX/XII), as the hydroxyl group can be easily derivatized to reach outer active-site residues.

Experimental Protocols

To validate the efficacy of 4-(Hydroxymethyl)-2-thiophenesulfonamide, the Stopped-Flow CO2 Hydration Assay is the requisite standard. It measures the physiological reaction directly (


) on a millisecond timescale.
Protocol A: Stopped-Flow CO2 Hydration Assay

Objective: Determine the Inhibition Constant (


) against hCA II.

Materials:

  • Enzyme: Recombinant hCA II (Concentration: ~10–20 nM final).

  • Substrate:

    
     saturated water (approx. 17 mM at 25°C).
    
  • Indicator: 0.2 mM Phenol Red.

  • Buffer: 20 mM HEPES (pH 7.5), ionic strength adjusted to 20 mM with

    
    .
    
  • Instrument: Applied Photophysics SX.18MV or equivalent Stopped-Flow unit.

Workflow Diagram:

Stopped_Flow_Protocol Syringe_A Syringe A: Enzyme + Indicator + Inhibitor (Var. Conc.) Mixing Rapid Mixing Chamber (< 2ms dead time) Syringe_A->Mixing Syringe_B Syringe B: CO2 Saturated Water Syringe_B->Mixing Reaction Reaction: CO2 Hydration -> H+ Release Mixing->Reaction Detection Absorbance Detection (557 nm - Phenol Red) Reaction->Detection Data Kinetic Trace (Abs vs Time) Detection->Data Fitting Fit to Michaelis-Menten (Calculate IC50 -> Ki) Data->Fitting

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay used to determine kinetic parameters.

Step-by-Step Procedure:

  • Preparation: Saturate water with high-purity

    
     gas for 30 minutes at 25°C.
    
  • Incubation: Incubate the enzyme (hCA II) with the test compound (4-(Hydroxymethyl)-2-thiophenesulfonamide) in the buffer/indicator mix for 15 minutes at room temperature to ensure equilibrium binding.

  • Shot: Rapidly mix Syringe A (Enzyme/Inhibitor) and Syringe B (

    
    ) in a 1:1 ratio inside the stopped-flow cell.
    
  • Measurement: Monitor the decrease in absorbance at 557 nm (Phenol Red transition from red to yellow as pH drops).

  • Calculation: Determine the initial velocity (

    
    ). Repeat for at least 5 inhibitor concentrations.[1]
    
  • Analysis: Plot % Activity vs. Log[Inhibitor]. Fit using the Cheng-Prusoff equation:

    
    .
    
Protocol B: Esterase Activity Assay (Alternative)

For labs without stopped-flow equipment.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Method: Colorimetric detection of 4-nitrophenol formation at 400 nm.

  • Limitation: 4-NPA is a surrogate substrate;

    
     values may differ slightly from physiological 
    
    
    
    hydration values but rank-ordering of inhibitors remains valid.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Li, J., et al. (2014). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides.
  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning, characterization, and inhibition studies of the human secretory isoform VII. Bioorganic & Medicinal Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Validating Cellular Target Engagement of 4-(Hydroxymethyl)-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for validating the cellular target engagement of 4-(Hydroxymethyl)-2-thiophenesulfonamide , a specific Carbonic Anhydrase (CA) inhibitor probe.

This document is structured for application scientists and drug discovery professionals requiring objective, data-driven validation protocols.

Executive Technical Summary

4-(Hydroxymethyl)-2-thiophenesulfonamide is a small-molecule sulfonamide designed to target Carbonic Anhydrase (CA) isoforms. Unlike broad-spectrum sulfonamides, the incorporation of a C4-hydroxymethyl group on the thiophene ring modulates the compound's lipophilicity and water solubility, distinct from classic benzene-sulfonamides.

  • Primary Target: Carbonic Anhydrase II (Cytosolic) and CA IX/XII (Transmembrane/Tumor-associated).

  • Mechanism of Action: Coordination of the sulfonamide nitrogen to the catalytic Zinc (Zn²⁺) ion within the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for CO₂ hydration.

  • Validation Challenge: Distinguishing between extracellular binding (CA IX/XII ectodomains) and intracellular target engagement (CA II). Standard sulfonamides like Acetazolamide have poor cell permeability, while Ethoxzolamide is highly permeable. This guide validates where 4-(Hydroxymethyl)-2-thiophenesulfonamide sits on this spectrum.

Mechanism of Action Diagram

The following diagram illustrates the competitive binding mechanism and the critical permeability barrier this guide validates.

CA_Inhibition_Mechanism Compound 4-(Hydroxymethyl)- 2-thiophenesulfonamide Cell_Membrane Cell Membrane (Permeability Barrier) Compound->Cell_Membrane Diffusion? CA_Extracellular Extracellular Targets (CA IX, CA XII) Compound->CA_Extracellular Direct Binding CA_Intracellular Intracellular Target (CA II - Cytosolic) Cell_Membrane->CA_Intracellular If Permeable Zn_Site Active Site Zn2+ (Catalytic Center) CA_Extracellular->Zn_Site Inhibits CA_Intracellular->Zn_Site Inhibits CO2_H2O CO2 + H2O Zn_Site->CO2_H2O Catalysis HCO3_H HCO3- + H+ Zn_Site->HCO3_H Hydration

Caption: Schematic of sulfonamide engagement. Validation must confirm if the compound crosses the membrane to engage cytosolic CA II or remains restricted to extracellular isoforms.

Comparative Landscape: Product vs. Standards

To validate 4-(Hydroxymethyl)-2-thiophenesulfonamide, you must benchmark it against established CA inhibitors with known permeability profiles.

Table 1: Physicochemical and Functional Comparison

Feature4-(Hydroxymethyl)-2-thiophenesulfonamide Acetazolamide (Standard A) Ethoxzolamide (Standard B)
Primary Utility Novel Probe / Fragment LeadClinical Glaucoma / DiureticResearch Tool (Permeability Control)
Cell Permeability Moderate/Variable (Requires Validation)Low (Restricted to extracellular)High (Rapid intracellular access)
LogP (Lipophilicity) ~0.5 - 0.8 (Estimated)-0.26 (Hydrophilic)1.85 (Lipophilic)
Target Selectivity Pan-CA (Isoform profile varies by substitution)Pan-CA (High affinity for CA II)Pan-CA (High affinity for CA II)
Validation Role Test Subject Negative Control (for intracellular TE)Positive Control (for intracellular TE)

Scientific Rationale:

  • If your compound performs like Acetazolamide in the assays below, it is likely cell-impermeable and suitable only for extracellular targets (CA IX/XII).

  • If it mimics Ethoxzolamide , it is cell-permeable and valid for intracellular targets (CA II).

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Determine direct physical binding of the compound to Carbonic Anhydrase II inside intact cells. Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


). If the shift occurs in live cells, the compound is permeable.
Experimental Workflow
  • Cell Preparation:

    • Use HEK293 or HeLa cells (high endogenous CA II expression).

    • Seed at

      
       cells/mL.
      
  • Treatment:

    • Arm A (Intact Cells): Treat live cells with 10 µM of 4-(Hydroxymethyl)-2-thiophenesulfonamide for 1 hour at 37°C.

    • Arm B (Lysate Control): Lyse cells first, then treat lysate with compound (confirms binding capability without membrane barrier).

    • Controls: DMSO (Vehicle), Ethoxzolamide (Positive), Acetazolamide (Negative for Intact, Positive for Lysate).

  • Thermal Challenge:

    • Aliquot samples into PCR tubes.

    • Heat shock for 3 minutes across a gradient (

      
      ).
      
    • Cool immediately to 25°C.

  • Detection:

    • Lyse (if Intact arm), centrifuge to remove precipitated protein.

    • Analyze supernatant via Western Blot using anti-CA II antibody.

CETSA Logic Diagram

CETSA_Workflow Start Start: HEK293 Cells Split Split Sample Start->Split Live Arm A: Live Cells (Membrane Intact) Split->Live Lysate Arm B: Cell Lysate (Membrane Removed) Split->Lysate Treat Treat with 10µM Compound Live->Treat Lysate->Treat Heat Heat Gradient (40-70°C) Treat->Heat West Western Blot (Anti-CA II) Heat->West Result_1 Shift in Lysate ONLY West->Result_1 Impermeable Result_2 Shift in Live & Lysate West->Result_2 Permeable (Target Engaged)

Caption: Decision tree for interpreting CETSA results. A shift in live cells confirms intracellular engagement.

Protocol B: Intracellular pH Recovery Assay (Functional Validation)

Objective: Confirm that binding results in functional inhibition of CA catalytic activity. Principle: CA II rapidly re-equilibrates intracellular pH (pHi) after acidification. Inhibition slows this recovery.

Step-by-Step Methodology
  • Dye Loading:

    • Load cells with BCECF-AM (2 µM), a ratiometric pH-sensitive dye, for 30 min.

    • Wash cells with HEPES-buffered saline.

  • Acidification (Ammonium Pre-pulse):

    • Perfuse cells with buffer containing 20 mM

      
      .
      
    • Rapidly switch to

      
      -free buffer (creates acute intracellular acidification).
      
  • Recovery Phase (The Test):

    • Switch to standard buffer containing

      
       and 
      
      
      
      .
    • Condition A: Vehicle (DMSO).

    • Condition B: 4-(Hydroxymethyl)-2-thiophenesulfonamide (100 nM - 10 µM).

    • Condition C: Ethoxzolamide (Positive Control).

  • Data Acquisition:

    • Monitor fluorescence ratio (Ex 490/440 nm, Em 535 nm) via microplate reader or microscopy.

    • Calculate the slope of pH recovery (

      
      ).
      
Data Interpretation
ObservationConclusion for 4-(Hydroxymethyl)-2-thiophenesulfonamide
No change in recovery slope No functional inhibition (or impermeable).
Reduced slope (similar to Acetazolamide) Weak inhibition or extracellular effect only.
Drastically reduced slope (similar to Ethoxzolamide) Validated: Potent, cell-permeable CA inhibitor.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(hydroxymethyl)-2-thiophenesulfonamide.
  • Morgan, P. E., et al. (2004). Interactions of sulfonamides with carbonic anhydrase II: a review of the structural and kinetic data. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Casey, J. R., et al. (2010). Sensors and regulators of intracellular pH. Nature Reviews Molecular Cell Biology. Link

Benchmarking Reproducibility: A Comparative Guide to Biological Assays for Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamides remain a cornerstone in the study of antimicrobial resistance (AMR) and carbonic anhydrase inhibition. However, their physicochemical properties—specifically ampholytic solubility and bacteriostatic "trailing" endpoints—create a reproducibility crisis in standard high-throughput screening (HTS).

This guide moves beyond generic protocols to address the causality of assay failure . We compare standard methodologies against optimized workflows, providing the experimental evidence needed to select the correct assay architecture for your lead compounds.

Part 1: The Pre-Requisite — Solubility & Solvent Engineering

The most common source of variation in sulfonamide bioassays is not biological, but chemical. Sulfonamides are ampholytic; they precipitate in acidic environments and can crystallize in standard phosphate-buffered saline (PBS) if the pH drifts below their pKa (typically 5.0–7.4).

Comparative Analysis: Solvent Systems
FeatureStandard DMSO Dissolution Alkaline Pre-Dissolution (NaOH) Cyclodextrin Complexation
Solubility Limit High (>100 mM)Very High (>200 mM)Moderate (10-50 mM)
Cellular Toxicity High (>0.5% v/v is toxic)Low (if pH is re-adjusted)Negligible
Precipitation Risk High (upon dilution in media)Low (forms stable salts)Low (encapsulated)
Reproducibility Variable (crash-out artifacts)High High
Validated Protocol: The "Crash-Out" Check

Do not proceed to biological assays without passing this checkpoint.

  • Prepare Stock: Dissolve sulfonamide at 100X final concentration in 100% DMSO.

  • Dilute: Spike into the exact culture media (e.g., Mueller-Hinton Broth) used in the assay at 1X concentration.

  • Incubate: Hold at 37°C for 4 hours (mimicking assay start).

  • Read: Measure OD600. A rise >0.05 over blank media indicates micro-precipitation.

    • Corrective Action: Switch to 0.1M NaOH pre-dissolution followed by buffering with HEPES.

Part 2: Antimicrobial Susceptibility Testing (AST)[1]

The "Trailing Endpoint" phenomenon makes visual MIC (Minimum Inhibitory Concentration) determination subjective. Sulfonamides do not kill bacteria instantly; they starve them of folate. This results in hazy growth at concentrations above the true MIC.

The Mechanism of Interference

The diagram below illustrates why standard media fails. Exogenous thymidine bypasses the sulfonamide blockade, allowing false resistance.

FolatePathway PABA PABA DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate DHF->THF DHFR DNA DNA Synthesis THF->DNA Sulfa Sulfonamides (Inhibitor) Sulfa->PABA Competes Trim Trimethoprim (Inhibitor) Trim->DHF Blocks Thymidine Exogenous Thymidine Thymidine->DNA Bypass Mechanism (False Resistance)

Caption: Sulfonamides compete with PABA. Exogenous thymidine in media bypasses this blockade, rendering the drug ineffective in vitro.

Method Comparison: Visual BMD vs. Resazurin (REMA)
ParameterBroth Microdilution (Visual) Resazurin Assay (REMA)
Endpoint Definition "No visible growth" (Subjective)Fluorescence/Color Change (Quantitative)
Trailing Effect Hard to distinguish haze from inhibitionEliminated (Metabolic cutoff is sharp)
Sensitivity Standard (CLSI/EUCAST)2-4x more sensitive
Throughput Medium (Manual read)High (Plate reader)
Optimized Protocol: Resazurin-Based MIC

Objective: Eliminate subjectivity in reading "trailing" endpoints.

  • Media Prep: Use Mueller-Hinton Broth (MHB). CRITICAL: Supplement with 5% Lysed Horse Blood (LHB) or use Thymidine Phosphorylase (0.5 U/mL) to degrade thymidine [1].

  • Inoculum: Adjust bacteria to

    
     CFU/mL.
    
  • Treatment: Add sulfonamide dilution series. Incubate 20-24h at 37°C.

  • Development: Add 30 µL of 0.01% Resazurin solution.

  • Incubation: Incubate for 1-4 hours until control wells turn pink.

  • Read: Measure Fluorescence (Ex 560nm / Em 590nm).

    • Cutoff: The lowest concentration with <10% reduction of resazurin (blue color/low RFU) relative to growth control.

Part 3: Protein Binding (PK/PD Profiling)

Sulfonamides often exhibit high protein binding (e.g., Sulfamethoxazole ~70%), which drastically reduces the free fraction available for antimicrobial activity in vivo.

Comparative Guide: Equilibrium Dialysis vs. Ultrafiltration[2][3][4][5]
FeatureEquilibrium Dialysis (ED) Ultrafiltration (UF)
Principle Passive diffusion across membraneCentrifugal force through filter
Equilibrium Time Slow (6–24 hours)Fast (20–40 mins)
Non-Specific Binding (NSB) Low (Membrane saturation)High (Drug sticks to filter plastic)
Volume Shift NegligibleVolume reduces (concentrates protein)
Verdict Gold Standard for Sulfonamides Use only for low-binding screening
Self-Validating Workflow for Protein Binding

To ensure data integrity, you must run a "Recovery Control" to account for drug lost to the device.

ProteinBinding Start Start Assay Chamber Prepare Dialysis Chambers (Plasma vs. Buffer) Start->Chamber Spike Spike Sulfonamide (10 µM) Chamber->Spike Incubate Incubate 37°C (Rapid Equilibrium) Spike->Incubate Sample Sample Both Chambers Incubate->Sample Calc Calculate Mass Balance (Recovery Check) Sample->Calc Pass Recovery > 85% Valid Result Calc->Pass Yes Fail Recovery < 85% High NSB Detected Calc->Fail No

Caption: Mass balance calculation is mandatory. If recovery <85%, the compound is binding to the device, invalidating the result.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. CLSI Supplement M100.[1][2] [Link]

  • Nix, D. E., et al. (1991). The effect of thymidine on the activity of trimethoprim and sulfamethoxazole. Journal of Clinical Pathology. [Link]

  • Banker, R., et al. (2009). Development of a Resazurin-based assay for high-throughput screening of antimicrobial agents. Nature Protocols. [Link]

  • Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis method for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences. [Link]

Sources

Benchmarking the ADME Profile of Novel Thiophenesulfonamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Bioisostere Challenge

Thiophenesulfonamides have emerged as a critical scaffold in medicinal chemistry, particularly as inhibitors of Carbonic Anhydrase (CA) isoforms (II, IX, XII) for glaucoma and hypoxic tumor therapy. The thiophene ring serves as a bioisostere for the phenyl group found in classical sulfonamides (e.g., Acetazolamide, Sulfamethoxazole), offering altered electronic properties and increased lipophilicity.

However, this structural modification introduces specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges. While the increased lipophilicity often enhances membrane permeability, it can compromise aqueous solubility and introduce metabolic "soft spots"—specifically the S-oxidation of the thiophene ring.

This guide benchmarks a novel series of 2-thiophenesulfonamide derivatives (TS-Series) against the clinical standard Acetazolamide (AZM) . We focus on distinguishing the candidates based on solubility, intestinal permeability, and metabolic stability.

Experimental Workflow

The following screening funnel illustrates the logical progression for validating these derivatives.

ADME_Funnel Synthesis Hit Identification (TS-Series Synthesis) PhysChem Physicochemical Profiling (Kinetic Solubility / LogD) Synthesis->PhysChem Permeability Absorption Potential (Caco-2 Permeability) PhysChem->Permeability If Soluble > 20 µM Metabolism Metabolic Stability (Microsomal Clearance / t1/2) Permeability->Metabolism If Papp > 1.0 x 10^-6 cm/s Safety Safety Assessment (CYP Inhibition / hERG) Metabolism->Safety If t1/2 > 30 min Lead Lead Candidate Selection Safety->Lead

Figure 1: The ADME screening funnel. Compounds must pass solubility thresholds before advancing to cell-based permeability and enzymatic stability assays.

Physicochemical Profiling: Solubility & Lipophilicity[1]

The primary failure mode for thiophene-based drugs is poor aqueous solubility due to the aromatic nature of the ring. We utilize a Kinetic Solubility Assay to mimic early discovery conditions.[1]

Protocol: Kinetic Solubility (Shake-Flask)[2]
  • Preparation: Prepare 10 mM stock solutions of TS-derivatives and Acetazolamide in DMSO.

  • Dilution: Spike stocks into Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 200 µM (2% DMSO final).

  • Incubation: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Benchmarking Data

Objective: Compare the lipophilicity-solubility balance.

Compound IDStructure CoreLogD (pH 7.4)Kinetic Solubility (µM)Classification
Acetazolamide (Ref) Thiadiazole-0.26> 1000High Solubility
TS-001 Unsubstituted Thiophene2.1045Low-Moderate
TS-002 5-Methyl-Thiophene2.4512Low (Risk)
TS-003 5-Morpholino-Thiophene1.15380High (Optimized)

Analysis:

  • TS-001 shows the classic "thiophene tax"—higher LogD leads to reduced solubility compared to the hydrophilic Acetazolamide.

  • TS-003 incorporates a morpholine solubilizing group, restoring solubility to acceptable ranges (>100 µM) while maintaining a positive LogD for membrane penetration.

Absorption Potential: Caco-2 Permeability

While Acetazolamide is highly soluble, its low lipophilicity limits passive diffusion, requiring high doses. The TS-Series aims to improve passive permeability.

Protocol: Caco-2 Bidirectional Transport

This assay determines the Apparent Permeability (


) and Efflux Ratio (ER) to identify P-glycoprotein (P-gp) substrates.
  • Cell Culture: Caco-2 cells are cultured on Transwell® inserts for 21 days to form a polarized monolayer (TEER > 300

    
    ).
    
  • Dosing: Compounds (10 µM) are added to the Apical (A) or Basolateral (B) chamber.

  • Sampling: Buffer is collected from the receiver compartment at 60 and 120 minutes.

  • Calculation:

    
    .
    
Benchmarking Data
Compound ID

(

cm/s)
Efflux Ratio (

)
Absorption Prediction
Acetazolamide 2.51.1Moderate (Paracellular)
TS-001 18.41.2High (Passive)
TS-002 22.10.9High (Passive)
TS-003 12.53.5P-gp Substrate

Critical Insight: TS-001 and TS-002 demonstrate superior passive permeability compared to Acetazolamide. However, TS-003 (the solubilized variant) shows a high Efflux Ratio (>2.0), indicating it is a substrate for P-gp efflux transporters. This often requires co-optimization or structural modification (e.g., N-methylation) to evade efflux.

Metabolic Stability: The Thiophene Liability[3]

The thiophene ring is a structural alert.[2][3][4][5] It is prone to oxidation by Cytochrome P450 (CYP450), leading to the formation of reactive sulfoxides or epoxides which can cause hepatotoxicity.[2][3][4][6]

Protocol: Microsomal Stability Assay
  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction: Initiate with NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Quench: Cold Acetonitrile containing internal standard (Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Calculate intrinsic clearance (

    
    ).
    
Mechanism of Instability (Visualization)

Thiophene_Metabolism Parent Thiophene Derivative (Parent) CYP CYP450 (Oxidation) Parent->CYP S_Oxide Thiophene-S-oxide (Reactive Electrophile) CYP->S_Oxide Major Pathway Epoxide Thiophene Epoxide CYP->Epoxide Minor Pathway Adduct Protein Adduct (Hepatotoxicity) S_Oxide->Adduct Covalent Binding RingOpen Ring Opening (Inactive Metabolite) S_Oxide->RingOpen Hydrolysis

Figure 2: Metabolic bioactivation pathways of the thiophene ring. S-oxidation is the primary liability leading to potential toxicity.

Benchmarking Data
Compound IDHLM

(min)

(µL/min/mg)
Stability Class
Acetazolamide > 120< 5Highly Stable
TS-001 1498Unstable (High Clearance)
TS-002 2845Moderate
TS-003 5522Acceptable

Optimization Note: TS-001 is rapidly cleared, likely due to unsubstituted positions on the thiophene ring allowing easy oxidation. TS-002 (5-methyl) blocks one metabolic site, doubling the half-life. TS-003 offers the best balance, likely due to steric hindrance protecting the sulfur atom.

Conclusion & Lead Selection

The comparative analysis reveals a clear trade-off between permeability and metabolic stability when moving from the clinical standard (Acetazolamide) to novel thiophenesulfonamides.

  • Acetazolamide: Excellent solubility and stability, but poor permeability limits its efficiency.

  • TS-001/002: Excellent permeability but suffer from rapid metabolic clearance and poor solubility.

  • TS-003 (Lead Candidate): Represents the optimal compromise.

    • Solubility: 380 µM (Adequate).

    • Permeability:[7][8][9][10]

      
       cm/s (5x better than Acetazolamide).
      
    • Stability:

      
       of 55 min supports twice-daily dosing potential.
      

Recommendation: Advance TS-003 to in vivo pharmacokinetic (PK) studies, with a focus on monitoring potential P-gp efflux issues at the Blood-Brain Barrier (BBB) if the target is CNS-located.

References

  • Supuran, C. T. (2008).[11] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Dansette, P. M., et al. (2005). Metabolic activation of the thiophene ring: formation of thiophene S-oxides and their dimerization. Chemical Research in Toxicology, 18(5), 876-883. Link

  • Artursson, P., & Karlsson, J. (1991).[7] Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. Link

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery: kinetic solubility.[1] Current Protocols in Cytometry, Chapter 9. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Safety Operating Guide

4-(Hydroxymethyl)-2-thiophenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for 4-(Hydroxymethyl)-2-thiophenesulfonamide

Executive Summary: Operational Directive

Immediate Action Required: 4-(Hydroxymethyl)-2-thiophenesulfonamide is an organic sulfur-nitrogen compound.[1][2][3][4][5] It must never be discharged into municipal sewer systems or trash. The presence of the thiophene ring and sulfonamide moiety necessitates high-temperature incineration with flue gas scrubbing to prevent the release of sulfur oxides (SOx) and nitrogen oxides (NOx).

Waste Classification:

  • Primary Stream: Hazardous Organic Waste (Solid or Liquid).

  • RCRA Status (USA): While not explicitly P- or U-listed, it is classified as a characteristic hazardous waste if it exhibits ignitability or reactivity, but generally falls under Non-Halogenated Organic Waste (unless chlorinated solvents are present).

  • Segregation: Keep separate from strong oxidizers and acid chlorides.

Chemical Profile & Hazard Assessment

Scientific Rationale: As a specialized intermediate, specific GHS data may be sparse. The safety profile below is synthesized from the core pharmacophore (Thiophene-2-sulfonamide, CAS 6339-87-3) and functional group analysis (SAR).

PropertyDescriptionOperational Implication
Chemical Structure Thiophene ring with -SO₂NH₂ (pos 2) and -CH₂OH (pos 4).Thermal Stability: Thiophene ring is stable; requires high temp (>1000°C) for complete destruction.
Physical State Solid (Crystalline powder, likely white to off-white).[2]Dust Hazard: Use N95/P100 respiratory protection during transfer to avoid inhalation.
Solubility Sparingly soluble in water; soluble in DMSO, Methanol, DMF.Spill Cleanup: Do not use water alone. Use organic absorbent or solvent-dampened pads.
Hazards (GHS) Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6]PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.
Reactivity Incompatible with strong oxidizing agents and acid chlorides.Storage/Waste: Do not comingle with nitric acid or perchlorates in waste containers.

Waste Segregation Decision Tree

Visualizing the logic for sorting waste streams to ensure compliance and safety.

WasteSegregation Start Waste Generation: 4-(Hydroxymethyl)-2-thiophenesulfonamide StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquor, wash solvents) StateCheck->LiquidWaste Liquid SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Organic Waste (Contains DCM, Chloroform) SolventCheck->Halogenated Halogenated Solvents NonHalogenated Non-Halogenated Organic Waste (Contains MeOH, DMSO, Acetone) SolventCheck->NonHalogenated Non-Halogenated Aqueous Aqueous Waste (>95% Water, trace compound) SolventCheck->Aqueous Water Based AquaCheck Concentration > 1%? Aqueous->AquaCheck TraceAqua Aqueous Waste Stream (Check local limits) AquaCheck->TraceAqua No (<1%) HighConcAqua Collect as Organic Waste (Due to toxicity/sulfur content) AquaCheck->HighConcAqua Yes (>1%)

Caption: Decision logic for segregating 4-(Hydroxymethyl)-2-thiophenesulfonamide waste streams. Note the diversion of high-concentration aqueous waste to organic streams to ensure incineration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagents, weigh boats, contaminated gloves, and spill cleanup materials.

  • Containment: Collect material in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Solid Waste: 4-(Hydroxymethyl)-2-thiophenesulfonamide".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in a secondary containment bin (e.g., plastic tray) in a cool, dry area away from oxidizers until pickup.

  • Disposal Method: Transfer to EHS/Facilities for incineration .

    • Mechanism:[2][3][7][8] Combustion converts the sulfur to SO₂ and nitrogen to NOx/N₂. The facility's scrubber system neutralizes acidic gases.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, or washing solvents.

  • Segregation (Critical): Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, DMSO).

    • Why? Halogenated waste requires higher temperature incineration to prevent dioxin formation.

  • Container: Use a standard safety waste carboy (typically 5L or 20L HDPE).

    • Safety: Ensure the container is grounded if pouring flammable solvents (methanol/acetone) to prevent static discharge.

  • Labeling:

    • Halogenated: "Waste Halogenated Solvents with Trace Thiophene Sulfonamide."

    • Non-Halogenated: "Waste Flammable Solvents with Trace Thiophene Sulfonamide."

  • pH Check: If the waste stream is acidic (from sulfonamide synthesis), neutralize to pH 6-8 if required by your local waste contractor, though most incineration streams accept acidic organic waste.

Emergency Response: Spill Cleanup

Trustworthiness Check: This protocol relies on the principle of "Contain, Absorb, Decontaminate."

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double layer) , safety goggles, and an N95 respirator if powder is airborne.

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water or methanol) to prevent dust generation.

    • Liquid Spill: Surround with absorbent boom or pillows.

  • Absorption:

    • Use vermiculite , sand , or a commercial organic spill kit .

    • Do NOT use sawdust if strong oxidizers are present in the vicinity.

  • Decontamination:

    • Sweep/scoop absorbed material into a disposal bag/container.

    • Clean the surface with a soap/water solution followed by a methanol wipe to remove organic residues.

    • Place all cleanup materials into the Solid Hazardous Waste container.

Regulatory Compliance (USA/Global Context)

RegulationClassificationRequirement
EPA (RCRA) Not P/U Listed. Likely D001 (Ignitable) if in solvent.Determination required by generator. Must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).
DOT (Transport) Likely UN 3335 (Aviation Regulated Solid) or UN 1759 (Corrosive Solid) depending on pH/form.Check SDS Section 14 for transport.[9] If not regulated, ship as "Chemical Waste, N.O.S."
Europe (EWC) 16 05 06 * (Lab chemicals consisting of dangerous substances).Must be treated as hazardous waste.

References

  • PubChem. 2-Thiophenesulfonamide (Compound Summary).[10] National Library of Medicine. Available at: [Link]

  • U.S. EPA. Hazardous Waste Generators: Categories and Requirements. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

Personal protective equipment for handling 4-(Hydroxymethyl)-2-thiophenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Operational Context: As researchers in drug discovery, specifically within the ocular hypotensive and carbonic anhydrase inhibitor (CAI) space, you recognize 4-(Hydroxymethyl)-2-thiophenesulfonamide as a critical bifunctional building block. Its structural duality—offering a primary alcohol for derivatization and a sulfonamide moiety for biological activity—makes it versatile but requires rigorous safety protocols.[1]

This guide moves beyond basic compliance. It establishes a self-validating safety system designed to protect against the specific sensitizing potential of sulfonamides and the reactivity of thiophene derivatives.[2][1]

Compound Characteristics:

  • Chemical Nature: Heterocyclic Sulfonamide / Primary Alcohol.[1]

  • Physical State: Crystalline solid (typically off-white to pale yellow).[2][3][1]

  • Primary Hazard: Sulfonamide Sensitization. Repeated dermal or respiratory exposure can induce severe allergic reactions (Stevens-Johnson Syndrome risk in hypersensitive individuals).[2][3][1]

  • Reactivity: The hydroxymethyl group is susceptible to oxidation; the sulfonamide proton is acidic (pKa ~10).[1]

Risk Assessment & PPE Matrix

The following matrix is not a suggestion; it is a barrier requirement based on permeation kinetics and sensitization thresholds.

Personal Protective Equipment (PPE) Standards
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (0.11 mm)2.[1] Outer: Nitrile (0.11 mm) or Neoprene (if using halogenated solvents)Permeation Defense: Sulfonamide solids can dissolve in sweat inside a compromised glove.[1] Double gloving provides a "breakthrough indicator" layer and prevents micro-contamination during doffing.[1]
Respiratory P100 Particulate Respirator or N95 (minimum)Sensitization Control: Dust inhalation is the fastest route to systemic sensitization.[1] If handling >500 mg outside a fume hood, a Powered Air Purifying Respirator (PAPR) is advised.[4][1]
Ocular Chemical Splash Goggles (Indirect Vent)Irritant Shielding: Standard safety glasses fail against airborne dust migration.[1] Goggles seal the orbital area against fine particulate settlement.[1]
Body Tyvek® Lab Coat (Closed cuffs)Fomite Prevention: Cotton coats trap dust in fibers, creating a secondary exposure source.[1] Tyvek sheds particulates and is disposable.[1]
Operational Protocols: The "Clean Chain" Method

This workflow ensures that the compound never breaches the containment zone.[2]

Phase 1: Pre-Operational Setup (The Barrier Check)

Before opening the vial, verify the engineering controls.[1]

  • Airflow Verification: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm).

  • Static Elimination: Thiophene derivatives can be static-prone.[2][3][4][1] Use an anti-static gun or ionizer bar if dispensing dry powder to prevent "jumping" particulates.[1]

  • Solvent Selection: If solubilizing, prefer DMSO or DMF .[4][1] Note: These solvents enhance skin permeability.[1] If the compound is dissolved in DMSO, it will penetrate standard nitrile gloves in <5 minutes.[4][1] Change outer gloves immediately upon splash.[2][3][4][1]

Phase 2: Weighing & Transfer Logic

Use the "Subtractive Weighing" technique to minimize open-air handling.[2][3][4][1]

  • Tare a sealed vial containing the compound.[1]

  • Open the vial only inside the fume hood.[1]

  • Remove approximate quantity using a disposable antistatic spatula.[1]

  • Reseal vial inside the hood.

  • Weigh the sealed vial again. Calculate mass removed.

    • Why? This prevents balancing an open weigh boat on a scale where air currents can disperse toxic dust.[1]

Phase 3: Reaction & Cleanup [2][1]
  • Quenching: If reacting the alcohol group (e.g., with thionyl chloride), evolve gases through a caustic scrubber.[4][1]

  • Decontamination: Wipe all surfaces with a 10% detergent solution followed by 70% Isopropanol.[1] Do not use bleach initially, as it may react with sulfur/nitrogen centers to form chloramines.[4][1]

Visualization: Safety Decision Logic

The following diagram outlines the critical decision points for handling spills or exposure events.

SafetyLogic Start Event: Spillage or Exposure TypeCheck Identify State Start->TypeCheck SolidSpill Solid / Dust TypeCheck->SolidSpill LiquidSpill Solution (DMSO/DMF) TypeCheck->LiquidSpill WetWipe Cover with Wet Paper Towel (Prevent Dust) SolidSpill->WetWipe Immediate Action Absorb Absorb with Vermiculite LiquidSpill->Absorb Scoop Scoop to Haz Waste WetWipe->Scoop Decon Wash Surface: Detergent -> Water Scoop->Decon SolventAlert ALERT: DMSO penetrates gloves Double Glove Change Absorb->SolventAlert SolventAlert->Decon Report Medical Surveillance Check (Sulfonamide Allergy) Decon->Report

Caption: Figure 1. Decision matrix for containment and remediation of 4-(Hydroxymethyl)-2-thiophenesulfonamide spills, prioritizing dust suppression and solvent permeation risks.

Emergency Response & Disposal

Medical First Aid:

  • Inhalation: Move to fresh air immediately. If wheezing occurs (indicative of sensitization), seek medical attention.[4][1]

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use ethanol, as it may spread the lipophilic compound over a larger surface area.[4]

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist, as sulfonamides are severe eye irritants (H319).[4][1]

Waste Disposal:

  • Classification: Hazardous Chemical Waste (Sulfur-containing organic).[2][3][1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream.[1]

  • Labeling: Must explicitly state "Contains Sulfonamide – Potential Allergen."[1]

References
  • National Institutes of Health (NIH) - PubChem. Sulfonamide Structure-Activity Relationships and Toxicity.[2][3][1][3][1]

  • American Chemical Society (ACS). Topically Active Carbonic Anhydrase Inhibitors.[1] Benzo[b]thiophenesulfonamide derivatives. Journal of Medicinal Chemistry.[1][5] [3][1]

  • Fisher Scientific. Safety Data Sheet: General Sulfonamide Handling Guidelines.[3][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection Standards (29 CFR 1910.134).[1][3][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.